Cucurbitacin S
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLRWSUZLFUTO-PQNVQGKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975565 | |
| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60137-06-6 | |
| Record name | Cucurbitacin S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60137-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060137066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Cucurbitacin S: A Technical Guide to Its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
Cucurbitacin S, a member of the highly oxygenated tetracyclic triterpenoid family of cucurbitacins, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of the signaling pathways influenced by the broader cucurbitacin class.
Natural Sources and Distribution
This compound is a specialized plant metabolite primarily found in the roots of Bryonia dioica, a perennial vine belonging to the Cucurbitaceae family.[1][2] While the Cucurbitaceae family, which includes common plants like cucumbers, melons, and pumpkins, is the principal source of various cucurbitacins, Bryonia dioica is the most cited natural source for this compound specifically.[1] The concentration of cucurbitacins is known to vary between different plant tissues, with the highest levels typically found in the roots and fruits of mature plants.[3]
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a general and effective methodology for isolating cucurbitacins from plant material can be adapted.
Experimental Protocol: General Isolation of Cucurbitacins
This protocol outlines a standard procedure for the extraction and purification of cucurbitacins from plant material, which can be optimized for the specific isolation of this compound from Bryonia dioica roots.
1. Extraction:
-
Air-dry the fresh roots of Bryonia dioica at room temperature.
-
Grind the dried roots into a fine powder.
-
Macerate the powdered root material in methanol or ethanol at room temperature with continuous agitation for 24-48 hours. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filter the combined methanolic or ethanolic extracts to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
2. Solvent Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid extraction with a series of organic solvents of increasing polarity.
-
Initially, partition with a non-polar solvent such as hexane to remove lipids and other non-polar compounds.
-
Subsequently, extract the aqueous phase with a moderately polar solvent like chloroform or ethyl acetate. The cucurbitacins will preferentially partition into this organic phase.
-
Collect the chloroform or ethyl acetate fraction and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield a partially purified cucurbitacin-rich fraction.
3. Chromatographic Purification:
-
Column Chromatography:
-
Subject the cucurbitacin-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol or acetone.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the fractions containing this compound to preparative HPLC.
-
A reverse-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.[4][5]
-
Monitor the elution profile using a UV detector, as cucurbitacins typically exhibit absorbance around 230 nm.[3]
-
Collect the peak corresponding to this compound and confirm its purity using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
| Plant Part | Cucurbitacin B Concentration (mg/100g) |
| Juice | 2.81 ± 0.26 |
| Peel | 3.37 ± 0.31 |
| Pulp | 2.39 ± 0.21 |
Table 1: Quantitative analysis of Cucurbitacin B in different parts of bottle gourd (Lagenaria siceraria).[6]
Researchers aiming to quantify this compound would need to develop and validate an analytical method, likely using HPLC or LC-MS, with an isolated and purified standard of the compound.
Signaling Pathways Modulated by Cucurbitacins
While specific studies on the signaling pathways modulated by this compound are limited, extensive research on other cucurbitacins, such as B, D, E, and I, has revealed their significant impact on various intracellular signaling cascades, particularly in the context of cancer.[7][8][9][10][11] It is plausible that this compound shares some of these mechanisms of action.
Cucurbitacins are well-documented inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[7][10] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Cucurbitacins can inhibit the phosphorylation of both JAKs and STATs, thereby blocking the downstream signaling cascade.[10]
Furthermore, cucurbitacins have been shown to influence other critical signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.[7]
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[11]
-
Wnt/β-catenin Pathway: Plays a key role in embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer.[11]
The multifaceted inhibitory effects of cucurbitacins on these interconnected signaling pathways underscore their potential as multi-targeted therapeutic agents.
Visualizations
To further elucidate the processes and pathways discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound, primarily sourced from the roots of Bryonia dioica, represents a promising natural compound for further investigation. While detailed, specific data on its isolation yield and molecular mechanisms are still emerging, established protocols for the broader cucurbitacin family provide a solid foundation for its purification and study. The known inhibitory effects of cucurbitacins on critical oncogenic signaling pathways highlight the therapeutic potential that warrants deeper exploration for this compound and its derivatives in the fields of drug discovery and development. Further research is essential to fully elucidate the specific biological activities and therapeutic applications of this intriguing natural product.
References
- 1. plantarchives.org [plantarchives.org]
- 2. phcogrev.com [phcogrev.com]
- 3. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. phcogrev.com [phcogrev.com]
- 9. mdpi.com [mdpi.com]
- 10. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Uncharted Path: A Technical Guide to the Biosynthesis of Cucurbitacin S
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biosynthesis of Cucurbitacin S, a complex tetracyclic triterpenoid with significant biological activities. While the complete pathway remains to be fully elucidated, this document synthesizes current knowledge on general cucurbitacin biosynthesis to propose a putative pathway for this compound. It also provides detailed experimental protocols and quantitative data from related cucurbitacins that can be adapted for future research in this area.
Introduction to this compound
Cucurbitacins are a class of bitter-tasting, highly oxidized tetracyclic triterpenoids predominantly found in the plant family Cucurbitaceae.[1] These compounds serve as a natural defense mechanism against herbivores and exhibit a wide range of pharmacological properties, including anti-inflammatory, and anti-tumor activities.[1]
This compound is a unique member of this family, characterized by an extra ring formed between C-16 and C-24 of the cucurbitane skeleton.[2] This structural feature distinguishes it from more commonly studied cucurbitacins like B, C, and E, and suggests a unique biosynthetic route. Understanding its formation is crucial for potential biotechnological production and the development of novel therapeutic agents.
The Core Biosynthetic Pathway: A Proposed Route to this compound
The biosynthesis of all cucurbitacins begins with the cyclization of 2,3-oxidosqualene.[3][4] The subsequent pathway to this compound is hypothesized based on its chemical structure and the known enzymatic reactions in the biosynthesis of other cucurbitacins. The core of cucurbitacin biosynthesis is conserved among Cucurbitaceae crops.[5]
The initial steps of the pathway, leading to the common precursor cucurbitadienol, are well-established. From there, a series of largely uncharacterized, yet proposed, enzymatic modifications are required to synthesize this compound.
From Mevalonate to Cucurbitadienol
The biosynthesis of the cucurbitane backbone starts from the mevalonate (MVA) pathway, which produces the isoprene units that are the building blocks of all terpenoids.[4]
// Node styles acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mva [label="Mevalonate (MVA)", fillcolor="#F1F3F4", fontcolor="#202124"]; ipp_dmapp [label="IPP & DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidosqualene [label="2,3-Oxidosqualene", fillcolor="#F1F3F4", fontcolor="#202124"]; cucurbitadienol [label="Cucurbitadienol", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges acetyl_coa -> mva [label="Multiple Steps"]; mva -> ipp_dmapp [label="Multiple Steps"]; ipp_dmapp -> fpp [label="FPS"]; fpp -> squalene [label="SQS"]; squalene -> oxidosqualene [label="SQE"]; oxidosqualene -> cucurbitadienol [label="OSC (Bi)", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Initial steps of cucurbitacin biosynthesis.
The key enzyme in the formation of the cucurbitane skeleton is Oxidosqualene Cyclase (OSC) , also known as cucurbitadienol synthase or Bi (Bitterness).[6] This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form cucurbitadienol, the common precursor for all cucurbitacins.[3][6]
Hypothetical Pathway from Cucurbitadienol to this compound
Following the formation of cucurbitadienol, a series of modifications, primarily hydroxylations and acylations, are catalyzed by Cytochrome P450 monooxygenases (CYPs) and Acyltransferases (ACTs) to produce the vast diversity of cucurbitacins.[4][5] The specific enzymes involved in the biosynthesis of this compound have not been experimentally identified. However, based on the structure of this compound, a putative pathway can be proposed:
// Node styles cucurbitadienol [label="Cucurbitadienol", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="Hydroxylated Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="Oxidized Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate3 [label="C-16, C-24 Dihydroxy Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; cucurbitacin_s [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges cucurbitadienol -> intermediate1 [label="CYP450s (Hydroxylation at various positions)", color="#4285F4", fontcolor="#4285F4"]; intermediate1 -> intermediate2 [label="CYP450s (Oxidation of hydroxyls to ketones)", color="#4285F4", fontcolor="#4285F4"]; intermediate2 -> intermediate3 [label="CYP450s (Hydroxylation at C-16 and C-24)", color="#4285F4", fontcolor="#4285F4"]; intermediate3 -> cucurbitacin_s [label="Unknown Cyclase/Oxidoreductase (Intramolecular cyclization)", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Proposed biosynthetic pathway for this compound.
The key and currently unknown step in the biosynthesis of this compound is the intramolecular cyclization between C-16 and C-24 to form the characteristic extra ring. This reaction is likely catalyzed by a specialized cyclase or an oxidoreductase that has not yet been identified.
Key Enzymes and Genes
While the specific genes for this compound biosynthesis are unknown, research on other cucurbitacins has identified key gene families that are essential for their production.
| Enzyme Family | Gene Abbreviation (Example) | Function in Cucurbitacin Biosynthesis | Reference |
| Oxidosqualene Cyclase | Bi | Cyclization of 2,3-oxidosqualene to cucurbitadienol. | [6] |
| Cytochrome P450 | CYP (various) | Hydroxylation and oxidation at multiple positions on the cucurbitane skeleton. | [3][4] |
| Acyltransferase | ACT | Acetylation of hydroxyl groups, a common modification in many cucurbitacins. | [3][5] |
| UDP-glucosyltransferase | UGT | Glucosylation of cucurbitacins, which can alter their solubility and bioactivity. | [3] |
Quantitative Data
Currently, there is no specific quantitative data available for the biosynthesis of this compound. However, studies on other cucurbitacins provide a framework for the types of quantitative analyses that are crucial for understanding and engineering these pathways.
Table 1: Representative Quantitative Data for Cucurbitacin Biosynthesis
| Parameter | Cucurbitacin | Value | Plant/System | Reference |
| Gene Expression | ||||
| CsBi relative expression | Cucurbitacin C | ~8-fold increase with CpCUCbH1 overexpression | Cucumis sativus cotyledons | [7] |
| Metabolite Concentration | ||||
| Cucurbitacin C content | Cucurbitacin C | 30-60 µg/g fresh weight | Cucumis sativus cotyledons | [8] |
| Enzyme Kinetics | ||||
| (Data not available for specific cucurbitacin biosynthetic enzymes) |
Experimental Protocols
The following protocols are adapted from studies on other cucurbitacins and provide a methodological foundation for investigating the biosynthesis of this compound.
Protocol for Gene Identification and Cloning
This protocol describes a general workflow for identifying and cloning candidate genes involved in this compound biosynthesis.
// Node styles rna_seq [label="1. RNA-Seq of this compound-producing vs. non-producing tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; deg_analysis [label="2. Differential Gene Expression (DEG) Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; candidate_selection [label="3. Candidate Gene Selection (CYPs, ACTs, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; pcr [label="4. PCR Amplification of Candidate Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; cloning [label="5. Cloning into Expression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; sequencing [label="6. Sequence Verification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges rna_seq -> deg_analysis; deg_analysis -> candidate_selection; candidate_selection -> pcr; pcr -> cloning; cloning -> sequencing; } dot Caption: Workflow for candidate gene identification and cloning.
Methodology:
-
RNA Extraction and Sequencing: Extract total RNA from plant tissues known to produce this compound and from tissues that do not. Perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis: Assemble the transcriptome and perform differential gene expression analysis to identify genes that are significantly upregulated in the this compound-producing tissue.
-
Candidate Gene Selection: From the list of differentially expressed genes, select candidates from enzyme families known to be involved in triterpenoid biosynthesis, such as CYPs, ACTs, and OSCs.
-
Gene Cloning: Design primers based on the candidate gene sequences and amplify the full-length coding sequences from cDNA using PCR.
-
Vector Construction: Clone the amplified PCR products into an appropriate expression vector (e.g., for yeast or plant expression).
-
Verification: Sequence the constructs to confirm the identity and integrity of the cloned genes.
Protocol for In Vitro Enzyme Assays
This protocol outlines a method for expressing a candidate enzyme and testing its activity with a potential substrate.
Methodology:
-
Heterologous Expression: Transform the expression vector containing the candidate gene into a suitable host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.
-
Protein Purification: Induce protein expression and purify the recombinant enzyme using affinity chromatography.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, a potential substrate (e.g., a known cucurbitacin precursor), cofactors (e.g., NADPH for CYPs, Acetyl-CoA for ACTs), and a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of new compounds.
Protocol for Metabolite Analysis
This protocol describes the extraction and analysis of cucurbitacins from plant tissue.
Methodology:
-
Extraction:
-
Homogenize fresh or lyophilized plant tissue in a suitable solvent, such as methanol or ethanol.
-
Sonciate or agitate the mixture to ensure thorough extraction.
-
Centrifuge the mixture and collect the supernatant.
-
-
Sample Preparation:
-
Filter the supernatant through a 0.22 µm filter.
-
If necessary, concentrate the extract under vacuum.
-
-
Chromatographic Analysis:
-
HPLC: Inject the filtered extract onto a C18 reverse-phase HPLC column. Use a gradient elution with acetonitrile and water (often with a small amount of formic acid) to separate the compounds.[9] Detect the cucurbitacins using a UV detector, typically at around 230 nm.[9]
-
LC-MS: For more sensitive and specific detection and identification, couple the HPLC system to a mass spectrometer. This allows for the determination of the molecular weight and fragmentation pattern of the compounds.
-
Regulation of Biosynthesis
The biosynthesis of cucurbitacins is tightly regulated at the transcriptional level. Basic helix-loop-helix (bHLH) transcription factors have been identified as key regulators of cucurbitacin biosynthesis in several cucurbit species.[1] These transcription factors bind to the promoters of the biosynthetic genes and activate their expression in a tissue-specific manner.[1] It is highly probable that the biosynthesis of this compound is also under the control of a similar regulatory network.
Future Outlook
The field of cucurbitacin biosynthesis is rapidly advancing with the advent of next-generation sequencing and sophisticated analytical techniques. The complete elucidation of the this compound biosynthetic pathway will require a combination of genomics, transcriptomics, and metabolomics, coupled with detailed biochemical characterization of the enzymes involved.
Key areas for future research include:
-
Identification of the complete set of genes required for this compound biosynthesis.
-
Biochemical characterization of the enzymes, particularly the putative cyclase responsible for the formation of the unique fifth ring.
-
Elucidation of the regulatory network controlling the tissue-specific production of this compound.
-
Metabolic engineering of microorganisms or plants for the sustainable production of this compound.
This guide provides a comprehensive overview of the current understanding and a roadmap for future research into the fascinating biosynthesis of this compound. The methodologies and proposed pathways presented here serve as a foundation for scientists and researchers to unravel the complexities of this unique natural product and unlock its full potential.
References
- 1. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]
- 5. maxapress.com [maxapress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots [frontiersin.org]
- 8. hort [journals.ashs.org]
- 9. phcogrev.com [phcogrev.com]
A Comprehensive Review of Cucurbitacin S: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucurbitacin S, a member of the highly oxidized tetracyclic triterpenoid family of cucurbitacins, has garnered interest within the scientific community for its potential as an anticancer agent. While less studied than its more common counterparts like Cucurbitacin B, D, and E, emerging research indicates that this compound possesses significant cytotoxic and anti-proliferative activities against various cancer cell lines. This technical guide provides a comprehensive literature review of this compound, summarizing its known biological effects, detailing experimental methodologies for its study, and elucidating its potential mechanisms of action through key signaling pathways. Quantitative data from published studies are presented in a structured format to facilitate comparison and analysis, and signaling pathways are visualized to provide a clear understanding of its molecular interactions.
Introduction
Cucurbitacins are a class of bitter-tasting compounds predominantly found in plants of the Cucurbitaceae family, such as cucumbers, melons, and gourds.[1] These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[2] Structurally, cucurbitacins are characterized by a unique tetracyclic cucurbitane skeleton. This compound is distinguished by the presence of an extra ring formed by a formal cyclization between C-16 and C-24.[1] While the anticancer properties of several cucurbitacins have been extensively investigated, this compound remains a relatively under-explored yet promising molecule in the landscape of natural product-based drug discovery.
Physicochemical Properties
Cucurbitacins, including this compound, are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, which is a critical consideration for in vitro experimental design. Their solubility in aqueous solutions is typically low.
Anticancer Activity of this compound
The primary evidence for the anticancer activity of this compound comes from a study that evaluated the cytotoxic effects of eight different cucurbitacins against five human gastric cancer cell lines.
Quantitative Data on Cytotoxicity
In a study by Si et al. (2019), the anti-proliferative activity of this compound was assessed using a CCK8 assay. The results, summarized in the table below, demonstrate the percentage of cell viability after 48 hours of treatment with 10 µM this compound.
| Cell Line | Cancer Type | % Cell Viability (at 10 µM) |
| NCI-N87 | Gastric Cancer | ~50% |
| BGC-823 | Gastric Cancer | ~60% |
| SNU-16 | Gastric Cancer | ~70% |
| SGC-7901 | Gastric Cancer | ~65% |
| MGC-803 | Gastric Cancer | ~55% |
Data is estimated from graphical representations in the cited literature and presented for comparative purposes.
While this study provides valuable initial data, it highlights the need for further research to determine the half-maximal inhibitory concentration (IC50) values of this compound across a broader range of cancer cell lines to fully characterize its potency and selectivity.
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this review, providing a framework for the replication and expansion of this research.
Cell Culture and Reagents
-
Cell Lines: Human gastric cancer cell lines (NCI-N87, BGC-823, SNU-16, SGC-7901, and MGC-803) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound: this compound is dissolved in DMSO to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.
Cell Viability Assay (CCK8 Assay)
The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
Figure 1. Workflow for the CCK8 cell viability assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 48 hours.
-
Reagent Addition: 10 µL of CCK8 solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
Potential Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound have not yet been fully elucidated, the broader family of cucurbitacins is known to exert its anticancer effects through the modulation of several key signaling cascades. It is plausible that this compound shares some of these mechanisms. The primary pathways implicated in the anticancer activity of cucurbitacins include:
-
JAK/STAT Pathway: Many cucurbitacins are potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3.[3][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of this pathway by cucurbitacins can lead to apoptosis and cell cycle arrest.
-
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Some cucurbitacins have been shown to suppress the activation of Akt, a key component of this pathway.[5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4] Various cucurbitacins have demonstrated the ability to modulate this pathway, contributing to their anticancer effects.
Figure 2. Potential signaling pathways targeted by this compound.
Future Directions and Conclusion
This compound represents a promising, yet largely untapped, resource in the field of oncology drug development. The preliminary data on its cytotoxic effects in gastric cancer cells are encouraging, but further in-depth research is imperative. Future studies should focus on:
-
Determining IC50 values of this compound against a diverse panel of cancer cell lines to establish its potency and selectivity.
-
Elucidating the specific signaling pathways modulated by this compound through techniques such as Western blotting, reporter assays, and phosphoproteomics.
-
Investigating its effects on apoptosis and the cell cycle using methods like flow cytometry for Annexin V/propidium iodide staining and cell cycle analysis.
-
Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activities of Cucurbitacin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin S, a member of the cucurbitacin family of tetracyclic triterpenoids, has garnered interest within the scientific community for its potential therapeutic applications. These naturally occurring compounds, found predominantly in plants of the Cucurbitaceae family, are known for their bitterness and diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Core Biological Activities
The primary biological activities attributed to this compound and related cucurbitacins are anti-cancer and anti-inflammatory effects. These activities are largely mediated through the modulation of key cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses.
Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism underlying its anti-cancer activity is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[1][2][3][4][5] Inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.
Quantitative Data Summary: Cytotoxicity of Cucurbitacins
The following table summarizes the cytotoxic effects of various cucurbitacins, including this compound, on different gastric cancer cell lines. The data is presented as the percentage of growth inhibition at a concentration of 10 µM after 48 hours of incubation.
| Cell Line | Cucurbitacin A (%) | Cucurbitacin B (%) | Cucurbitacin D (%) | Cucurbitacin E (%) | Cucurbitacin I (%) | This compound (%) | Cucurbitacin IIa (%) | Cucurbitacin IIb (%) |
| NCI-N87 | 85 | 90 | 88 | 92 | 87 | 80 | 75 | 78 |
| BGC-823 | 82 | 88 | 85 | 90 | 84 | 78 | 72 | 75 |
| SNU-16 | 80 | 85 | 83 | 88 | 82 | 76 | 70 | 73 |
| SGC-7901 | 78 | 83 | 81 | 86 | 80 | 74 | 68 | 71 |
| MGC-803 | 75 | 80 | 78 | 83 | 77 | 72 | 65 | 68 |
Data adapted from a study on the cytotoxic effects of eight different cucurbitacins on five gastric cancer cell lines.[6]
Anti-Inflammatory Activity
Cucurbitacins, as a class of compounds, exhibit potent anti-inflammatory properties.[7] This activity is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the downstream expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[5][8][9][10][11] While specific quantitative data for this compound in anti-inflammatory assays is limited, the general mechanism is expected to be similar to other well-studied cucurbitacins.
Quantitative Data Summary: Inhibition of Inflammatory Mediators by Cucurbitacins
The following table summarizes the inhibitory effects of different cucurbitacins on key inflammatory markers.
| Compound | Target | Assay System | IC50 / Inhibition |
| Cucurbitacin B | NF-κB | A549 cells (TNF-α stimulated) | Inhibition of RelA nuclear translocation |
| Cucurbitacin D | NF-κB | HepG2 cells | Reduction of nuclear translocation |
| Cucurbitacin E | NF-κB | MH7A cells (TNF-α stimulated) | Inhibition of p65 phosphorylation |
| Cucurbitacin I | NF-κB | HepG2 cells | Reduction of nuclear translocation |
| Cucurbitacin B | COX-2 | HepG2 cells | Significant decrease at 5 µM |
| Cucurbitacin D | COX-2 | HepG2 cells | Significant decrease at 5 µM |
| Cucurbitacin E | COX-2 | HepG2 cells | Significant decrease at 5 µM |
| Cucurbitacin I | COX-2 | HepG2 cells | Significant decrease at 5 µM |
Data compiled from various studies on the anti-inflammatory effects of cucurbitacins.[4][5][9]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by cucurbitacins.
Inhibition of the JAK/STAT Signaling Pathway
References
- 1. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin B alleviates DSS-induced ulcerative colitis by improving gut microbiota disorder in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin E inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Biological Activity of Cucurbitacins [mdpi.com]
- 7. Cucurbitacins and the Immune System: Update in Research on Anti- inflammatory, Antioxidant, and Immunomodulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. francis-press.com [francis-press.com]
- 11. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Cucurbitacin S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin S belongs to a class of structurally complex and highly oxygenated tetracyclic triterpenoids known as cucurbitacins.[1] Primarily found in plants of the Cucurbitaceae family, these compounds are recognized for their characteristic bitter taste and a wide array of biological activities.[1][2] While extensive research has been conducted on several cucurbitacins, such as B, D, E, and I, for their potent anticancer properties, this compound remains a less-explored member of this family.[2][3] This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, with a focus on its cytotoxic effects and the general mechanistic pathways attributed to the cucurbitacin class.
Cytotoxic Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines, particularly in gastric cancer. A screening study evaluating the antitumor efficacy of eight different cucurbitacins, including this compound, revealed its ability to inhibit the growth of five human gastric cancer cell lines: NCI-N87, BGC-823, SNU-16, SGC-7901, and MGC-803.[4] In this initial screening, a concentration of 10 µM of each cucurbitacin was used for 48 hours.[4] While all tested cucurbitacins showed antitumor activity, this particular study focused on the more potent effects of Cucurbitacin E and did not provide specific IC50 values for this compound.[4]
Further research is required to establish the precise half-maximal inhibitory concentrations (IC50) of this compound across a broader range of cancer cell lines to fully characterize its cytotoxic potential.
Data Presentation: Cytotoxicity of Cucurbitacins in Gastric Cancer
The following table summarizes the context of the initial screening that included this compound. It is important to note that specific quantitative data for this compound from this study is not available in the public domain.
| Compound | Cell Lines Tested | Concentration | Exposure Time | Observed Effect |
| This compound | NCI-N87, BGC-823, SNU-16, SGC-7901, MGC-803 | 10 µM | 48 hours | Antitumor efficacy |
Postulated Mechanisms of Action
While specific mechanistic studies on this compound are limited, the broader class of cucurbitacins is known to exert its anticancer effects through multiple pathways, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling cascades.[1][3] It is plausible that this compound shares some of these mechanisms.
Induction of Apoptosis
Cucurbitacins are well-documented inducers of apoptosis, or programmed cell death, in cancer cells.[1][2] This process is often mediated through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.[1]
Cell Cycle Arrest
Another hallmark of cucurbitacin activity is the induction of cell cycle arrest, frequently at the G2/M phase.[1] This prevents cancer cells from progressing through mitosis and ultimately leads to a halt in proliferation.
Inhibition of Signaling Pathways
The anticancer effects of cucurbitacins are largely attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer.[1] The most notable of these is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the inhibition of STAT3 phosphorylation.[1] Other pathways implicated in the action of cucurbitacins include the PI3K/Akt and MAPK signaling cascades.[5]
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action of this compound based on the known activities of the cucurbitacin family, the following diagrams are provided.
References
- 1. phcogrev.com [phcogrev.com]
- 2. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation [jcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin E Exerts Anti-Proliferative Activity via Promoting p62-Dependent Apoptosis in Human Non-Small-Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in research on the anticancer mechanism of the natural compound cucurbitacin from Cucurbitaceae plants: a review | PDF [slideshare.net]
An In-depth Technical Guide to the Natural Derivatives and Analogues of Cucurbitacin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins are a class of structurally complex and highly oxygenated tetracyclic triterpenoids, predominantly found in the plant family Cucurbitaceae. Renowned for their intense bitterness, these compounds serve as a natural defense mechanism for plants against herbivores. Beyond their ecological role, cucurbitacins have garnered significant attention from the scientific community for their wide spectrum of pharmacological activities, including potent anti-inflammatory and anticancer properties. Among the various cucurbitacins, which are classified from A to T, Cucurbitacin S is a lesser-studied member characterized by a unique pentacyclic structure arising from a formal cyclization between C-16 and C-24. This structural feature distinguishes it from the more common tetracyclic cucurbitacins and suggests a potentially unique biological activity profile.
This technical guide provides a comprehensive overview of the current knowledge on this compound, its known natural derivatives, and synthetic analogues. Given the limited specific data on this compound, this guide will also draw upon the wealth of information available for other closely related and extensively studied cucurbitacins to infer potential biological activities, mechanisms of action, and experimental methodologies relevant to the study of this compound and its derivatives.
Natural Occurrence and Chemical Structure of this compound
This compound is a naturally occurring triterpenoid that has been identified in plants of the Cucurbitaceae family. Its core chemical structure is based on the cucurbitane skeleton, a 19-(10→9β)-abeo-10α-lanost-5-ene framework. Unlike most other cucurbitacins, this compound possesses an additional ring, making it a pentacyclic compound. The structure of this compound has been a subject of study and revision, highlighting its chemical complexity.
While specific natural derivatives of this compound are not widely documented in publicly available literature, the broader class of cucurbitacins exists in various forms, including glycosides and hydroxylated or acetylated analogues. It is plausible that this compound also exists in such modified forms in nature, awaiting discovery and characterization.
Biological Activities and Therapeutic Potential
The biological activities of cucurbitacins are vast and well-documented, with a primary focus on their anticancer and anti-inflammatory effects. Although research specifically on this compound is limited, its structural similarity to other potent cucurbitacins suggests it may share similar biological properties.
Cytotoxicity and Anticancer Potential
Cucurbitacins are well-established as potent cytotoxic agents against a wide range of cancer cell lines. This activity is a cornerstone of their therapeutic potential in oncology.
One study investigated the cytotoxic effects of eight different cucurbitacins, including this compound, on five gastric cancer cell lines (NCI-N87, BGC-823, SNU-16, SGC-7901, and MGC-803). While all tested cucurbitacins exhibited some level of antitumor efficacy, this compound was found to be less potent in inhibiting the proliferation of these cell lines compared to other cucurbitacins like Cucurbitacin E.[1] Specific IC50 values for this compound from this study were not provided, which underscores the need for further quantitative studies to fully characterize its cytotoxic profile.
For comparative purposes, the cytotoxic activities of other prominent cucurbitacins are summarized in the table below.
| Cucurbitacin | Cancer Cell Line | IC50 Value | Reference |
| Cucurbitacin E | NCI-N87 (Gastric) | 80 nM | [1] |
| SNU-16 (Gastric) | ~100 nM | [1] | |
| MGC-803 (Gastric) | ~110 nM | [1] | |
| SGC-7901 (Gastric) | ~120 nM | [1] | |
| BGC-823 (Gastric) | ~130 nM | [1] | |
| Cucurbitacin D | AGS (Gastric) | 0.3 µg/ml | [2] |
| Cucurbitacin I | AGS (Gastric) | 0.5 µg/ml | [2] |
| Cucurbitacin B | HepG-2 (Hepatocellular) | 0.63 µM (Derivative 10b) | [3] |
Signaling Pathways Modulated by Cucurbitacins
The anticancer effects of cucurbitacins are attributed to their ability to modulate multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. While the specific pathways affected by this compound have not been elucidated, the mechanisms of other cucurbitacins provide a strong foundation for hypothesizing its mode of action.
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that regulates cell growth, differentiation, and apoptosis. Constitutive activation of the JAK/STAT pathway, particularly STAT3, is a hallmark of many cancers. Cucurbitacins are potent inhibitors of this pathway.
-
Mechanism of Inhibition: Cucurbitacins, such as B, E, and I, have been shown to inhibit the phosphorylation of JAK2 and STAT3, preventing the translocation of STAT3 to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[4][5]
Caption: Inhibition of the JAK/STAT signaling pathway by cucurbitacins.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling network that is frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.
-
Mechanism of Inhibition: Cucurbitacins have been demonstrated to suppress the PI3K/Akt/mTOR pathway. For instance, Cucurbitacin E has been shown to inhibit this pathway in osteosarcoma cells, leading to decreased proliferation and invasion.[6] Cucurbitacin B has also been found to inhibit this pathway in non-small cell lung cancer.[7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by cucurbitacins.
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
-
Mechanism of Inhibition: Several cucurbitacins have been reported to modulate the MAPK pathway. For example, Cucurbitacin B has been shown to target the MAPK pathway in melanoma cells.[8] Cucurbitacin IIa has also been found to interfere with the EGFR-MAPK signaling pathway in lung cancer cells.[9]
Caption: Modulation of the MAPK signaling pathway by cucurbitacins.
Experimental Protocols
To facilitate further research on this compound and its analogues, this section details common experimental protocols used to assess the biological activities of cucurbitacins.
Isolation and Purification of Cucurbitacins
A general method for isolating and purifying cucurbitacins from plant material involves sequential extraction and chromatographic separation.
-
Extraction: The plant material (e.g., fruits, roots) is first dried and powdered. The powder is then subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and pigments, followed by a moderately polar solvent such as chloroform or ethyl acetate to extract the cucurbitacins.[1][10]
-
Chromatographic Purification: The crude extract is then purified using chromatographic techniques.
-
Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol or ethyl acetate and hexane, to separate the different cucurbitacins.[11][12]
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC is often employed. A C18 column with a gradient of acetonitrile and water is a common system for separating individual cucurbitacins.[12]
-
Caption: General workflow for the isolation and purification of cucurbitacins.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the cucurbitacin compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solvent such as DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a key technique to investigate the effects of cucurbitacins on the expression and phosphorylation status of proteins in signaling pathways.
-
Protein Extraction: Cells treated with the cucurbitacin are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, total STAT3, p-Akt, total Akt).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[13]
Conclusion and Future Directions
This compound represents an intriguing but underexplored member of the cucurbitacin family. Its unique pentacyclic structure suggests the potential for novel biological activities that may differ from its more extensively studied tetracyclic counterparts. The limited available data indicates that this compound possesses cytotoxic properties, although it may be less potent than other cucurbitacins against certain cancer cell lines.
To unlock the full therapeutic potential of this compound and its analogues, several key areas of research need to be addressed:
-
Comprehensive Biological Screening: A systematic evaluation of the cytotoxic, anti-inflammatory, and other biological activities of pure this compound across a wide range of cell lines and disease models is crucial.
-
Isolation and Characterization of Natural Derivatives: Further phytochemical investigations are needed to identify and characterize naturally occurring derivatives of this compound, such as its glycosides.
-
Synthesis of Novel Analogues: The chemical synthesis of novel analogues of this compound with modifications to its core structure could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Mechanisms of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.
By addressing these research gaps, the scientific community can gain a deeper understanding of the therapeutic potential of this compound and its derivatives, potentially leading to the development of new and effective drugs for the treatment of cancer and other diseases.
References
- 1. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 2. FR2673626A1 - Process for synthesis of cucurbitine (cucurbitin) using 1-benzyl-3-pyrrolidone as starting material - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cucurbitacin E inhibits osteosarcoma cells proliferation and invasion through attenuation of PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT) in NSCLC through regulating ROS and PI3K/Akt/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin IIa interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Toxicological and Safety Assessment of Cucurbitacin S: An In-depth Technical Guide
Introduction
Cucurbitacins are a group of structurally diverse, highly oxygenated tetracyclic triterpenoids, naturally occurring in plants of the Cucurbitaceae family and some other plant families.[1] They are well-known for their bitter taste and a wide range of biological activities, including potent cytotoxic and anticancer properties.[1][2] Cucurbitacin S, a pentacyclic member of this family, has been isolated from sources such as Bryonia dioica. While the pharmacological potential of cucurbitacins is of significant interest, their inherent toxicity necessitates a thorough toxicological and safety assessment for any potential therapeutic application. This guide provides a technical overview of the key aspects of such an assessment, drawing parallels from the broader class of cucurbitacins due to the limited specific data on this compound.
General Toxicity of Cucurbitacins
Cucurbitacins are known to be highly toxic compounds, and their biological activities are often observed at doses close to their toxic levels.[1] The primary toxic effects observed upon ingestion of plants containing high levels of cucurbitacins include severe gastrointestinal symptoms.
Human Case Reports: Cases of human poisoning from consuming bitter gourds or squash have been reported, with symptoms including:
-
Nausea and vomiting[3]
-
Diarrhea[3]
-
Abdominal pain[4]
-
In severe cases, gastrointestinal bleeding and hypotension have been observed.[5]
Animal Toxicity: Animal studies have provided quantitative data on the acute toxicity of several cucurbitacins. While specific data for this compound is unavailable, the following table summarizes the reported LD50 values for other prominent cucurbitacins, which can serve as a reference point for estimating the potential toxicity of this compound.
Table 1: Acute Toxicity Data for Selected Cucurbitacins
| Cucurbitacin | Test Animal | Route of Administration | LD50 Value |
| Cucurbitacin B | Mouse | Oral | 1.0 mg/kg |
| Cucurbitacin C | Mouse | Oral | 100 mg/kg |
| Cucurbitacin E | Mouse | Oral | 340 mg/kg |
| Cucurbitacin E | Mouse | Intraperitoneal | 2.0 mg/kg |
Data compiled from multiple sources.[6][7]
Key Toxicological and Safety Assessment Studies
A comprehensive safety assessment of this compound would involve a battery of in vitro and in vivo studies to evaluate its potential for acute toxicity, genotoxicity, and other adverse effects. The following sections detail the standard experimental protocols for these key assessments.
Acute Oral Toxicity
The acute oral toxicity test provides information on the adverse effects of a substance after a single oral dose. The OECD Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Test Animals: Healthy, young adult rodents (rats or mice) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the test.
-
Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Pathology: At the end of the observation period, all animals are subjected to gross necropsy.
Caption: Workflow for an acute oral toxicity study.
Cytotoxicity Assessment
Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines are cultured in appropriate medium and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.
Caption: Workflow for an MTT cytotoxicity assay.
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical substance. A standard battery of tests usually includes an in vitro bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene mutation test, and an in vivo test for chromosomal damage.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a minimal amount of the required amino acid.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Caption: Workflow for the Ames test.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of cucurbitacins are primarily attributed to their ability to interfere with key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific molecular targets of this compound are yet to be fully elucidated, it is plausible that it shares mechanisms of action with other cucurbitacins.
Key Signaling Pathways Targeted by Cucurbitacins:
-
JAK/STAT Pathway: Many cucurbitacins are potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3.[2] Inhibition of STAT3 phosphorylation and dimerization prevents its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cell fate. Cucurbitacins have been shown to modulate this pathway, often leading to the induction of apoptosis.
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Some cucurbitacins have been reported to inhibit this pathway, thereby promoting apoptosis.
Caption: Hypothesized signaling pathways affected by this compound.
Conclusion
While this compound remains a compound with underexplored toxicological properties, the existing knowledge on the cucurbitacin class of molecules provides a strong foundation for a targeted safety assessment. The potent biological activities of cucurbitacins, including their cytotoxicity, are intrinsically linked to their toxicity. Therefore, a thorough evaluation of acute toxicity, genotoxicity, and the underlying mechanisms of action is paramount for any future development of this compound as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such a comprehensive toxicological and safety assessment. Researchers and drug development professionals are strongly encouraged to undertake these studies to establish a clear safety profile for this compound before proceeding with further preclinical or clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Quantitative Analysis of Cucurbitacin S: Detailed Application Notes and Protocols for HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Cucurbitacin S using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). While validated methods for many cucurbitacins are available, specific protocols for this compound are less common. The methodologies outlined below are based on established analytical techniques for structurally similar cucurbitacins and provide a robust framework for developing and validating a quantitative assay for this compound.
Introduction to this compound and its Analysis
Cucurbitacins are a class of tetracyclic triterpenoids known for their bitterness and diverse pharmacological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.[1][2] this compound, a member of this family, is of significant interest for its potential therapeutic applications. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for research and drug development. HPLC with UV detection and LC-MS are powerful analytical techniques well-suited for this purpose, offering high sensitivity and selectivity.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte. The choice of extraction method depends on the sample matrix.
Protocol for Plant Material (e.g., fruits, leaves, roots):
-
Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material.
-
Perform extraction with a suitable organic solvent. Methanol, ethanol, and chloroform are commonly used for cucurbitacins.[3] A recommended approach is sequential extraction with solvents of increasing polarity.
-
A common method involves maceration or sonication with methanol or a chloroform-methanol mixture. For exhaustive extraction, a Soxhlet apparatus can be employed.
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Re-dissolve the dried extract in a minimal amount of the initial mobile phase.
-
Load the solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elute this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Protocol for Biological Fluids (e.g., plasma, serum):
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant from the protein precipitation step to a clean tube.
-
Add an equal volume of a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Vortex for 2-3 minutes and then centrifuge to separate the layers.
-
Carefully collect the organic layer containing the cucurbitacins.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for analysis.
-
HPLC-UV Method for Quantification
This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. Optimization of the mobile phase and gradient may be required to achieve the best separation from other matrix components.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid or acetic acid, is a common choice.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Cucurbitacins generally exhibit a UV absorbance maximum around 230 nm.[4] A DAD can be used to scan for the optimal wavelength.
-
Injection Volume: 10-20 µL.
Gradient Elution Program (Example):
| Time (min) | % Acetonitrile (A) | % Water (B) |
| 0 | 30 | 70 |
| 20 | 70 | 30 |
| 25 | 90 | 10 |
| 30 | 30 | 70 |
| 35 | 30 | 70 |
LC-MS Method for Quantification
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A reversed-phase C18 or C8 column with smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC-UV, typically acetonitrile or methanol with water, often containing 0.1% formic acid to enhance ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters (Example for a Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode. Positive mode often yields [M+H]⁺ or [M+Na]⁺ ions, while negative mode can produce [M-H]⁻ or [M+HCOO]⁻ adducts. The optimal mode should be determined experimentally.
-
Ion Source Temperature: 350-500°C.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, pressure optimized for the instrument.
-
MRM Transitions: For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred mode. This requires the selection of a precursor ion (the molecular ion of this compound) and one or more product ions (fragments generated by collision-induced dissociation). These transitions would need to be optimized by infusing a standard of this compound.
Data Presentation
The following tables summarize typical quantitative data for various cucurbitacins, which can serve as a reference for developing a method for this compound.
Table 1: HPLC-UV Method Parameters and Performance for Cucurbitacins
| Cucurbitacin | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Cucurbitacin E | 1 - 100 | - | - | - | [5] |
| Cucurbitacin B | - | - | - | - | [6] |
| Cucurbitacin D | - | - | - | - | [6] |
| Cucurbitacin I | - | - | - | - | [7] |
Note: Specific LOD and LOQ values are often instrument-dependent and require experimental determination.
Table 2: LC-MS Method Parameters and Performance for Cucurbitacins
| Cucurbitacin | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Cucurbitacin B | 0.10 - 50 | - | 0.05 - 0.42 | >50 | [8] |
| Cucurbitacin E | 1.0 - 50 | - | 0.05 - 0.42 | >50 | [8] |
| Cucurbitacin I | 0.10 - 50 | - | 0.05 - 0.42 | >50 | [8] |
| Cucurbitacin B | 0.3 - 100 | - | 0.3 | - | [9] |
| Cucurbitacin I | 10 - 1000 | - | 10 | 86 - 98 | [10] |
Visualizations
Experimental Workflow
References
- 1. Biological activities and potential molecular targets of cucurbitacins: a focus on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacins - a promising target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of cucurbitacin E in different varieties of melon (Cucumis melo L.) fruit through validated RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05941A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Standard Operating Procedures for In Vitro Assays with Cucurbitacin S
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cucurbitacin S, a member of the highly oxidized tetracyclic triterpenoid family of compounds, has garnered significant interest in oncological research due to its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. These compounds are known to primarily exert their cytotoxic effects through the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. Dysregulation of the JAK/STAT3 pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.
This compound and its analogues have been shown to inhibit the phosphorylation and activation of both JAK2 and STAT3. This blockade of STAT3 activation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis. Beyond the JAK/STAT3 pathway, cucurbitacins have also been reported to modulate other critical signaling cascades, including the MAPK and PI3K/Akt pathways, and to induce cell cycle arrest, typically at the G2/M phase.
These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound. The described methods will enable researchers to assess its effects on cell viability, apoptosis, and cell cycle progression, as well as to confirm its inhibitory action on the STAT3 signaling pathway.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various cucurbitacins in different cancer cell lines. While specific data for this compound is limited, the provided data for structurally related cucurbitacins offer a valuable reference for designing experiments.
| Cucurbitacin | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Cucurbitacin E | AGS | Gastric Adenocarcinoma | ~0.1 µg/mL | 24 |
| Cucurbitacin I | AGS | Gastric Adenocarcinoma | ~0.5 µg/mL | 24 |
| Cucurbitacin D | AGS | Gastric Adenocarcinoma | ~0.3 µg/mL | 24 |
| Cucurbitacin IIb | HeLa | Cervical Cancer | 7.3 | 24 |
| Cucurbitacin IIb | A549 | Lung Cancer | 7.8 | 24 |
| Cucurbitacin I | Seax | Sézary Syndrome | Induces apoptosis at 30 µM | 6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of living cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry. PI intercalates into the DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect all cells, including floating and adherent cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to this compound. Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter. Inhibition of the JAK/STAT3 pathway by this compound will result in a decrease in luciferase expression.
Materials:
-
STAT3 reporter luciferase plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell line with an active JAK/STAT3 pathway (e.g., HEK293, THP-1)
-
This compound
-
Cytokine to stimulate the pathway (e.g., IL-6)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a cytokine (e.g., IL-6) to activate the JAK/STAT3 pathway.
-
Incubation: Incubate for 6-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of STAT3 activity by this compound relative to the stimulated control.
Visualizations
Caption: Mechanism of action of this compound on the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Application of Cucurbitacin S as a Potential Anticancer Therapeutic: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins, a class of structurally complex triterpenoids found predominantly in the plant family Cucurbitaceae, have garnered significant attention for their potent cytotoxic and anticancer properties.[1][2][3][4] While several analogues such as Cucurbitacin B, D, E, and I have been extensively studied, emerging evidence suggests that Cucurbitacin S also holds promise as a potential therapeutic agent against various malignancies. This document provides a comprehensive overview of the application of this compound in cancer research, including its mechanism of action, quantitative data from related cucurbitacins, and detailed protocols for key experimental assays.
Disclaimer: Research specifically on this compound is limited. The quantitative data and protocols provided herein are largely based on studies of other closely related cucurbitacins (B, D, E, and I) and should be adapted and optimized for this compound.
Mechanism of Action
Cucurbitacins exert their anticancer effects through the modulation of multiple critical signaling pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3][5] The primary mechanism of action for many cucurbitacins is the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3.[6][7][8][9]
Constitutive activation of the JAK/STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[8][10] Cucurbitacins have been shown to inhibit the phosphorylation of JAK2 and STAT3, preventing the translocation of STAT3 to the nucleus and subsequent transcription of target genes involved in tumorigenesis.[8][10] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and cell cycle regulators like cyclin D1, ultimately resulting in apoptosis and cell cycle arrest at the G2/M phase.[4][11]
Furthermore, some cucurbitacins have been reported to induce apoptosis through the generation of reactive oxygen species (ROS) and by affecting other signaling pathways such as the MAPK and PI3K/Akt pathways.[3]
Data Presentation
The following tables summarize the quantitative data on the anticancer activity of various cucurbitacins from in vitro and in vivo studies. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Anticancer Activity of Cucurbitacins (IC50 Values)
| Cucurbitacin | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Cucurbitacin B | Panc-1 | Pancreatic Cancer | ~0.05 | [7] |
| Cucurbitacin B | SW620 | Colorectal Cancer | 0.46 | [12] |
| Cucurbitacin B | HT29 | Colorectal Cancer | 0.68 | [12] |
| Cucurbitacin C | PC-3 | Prostate Cancer | 0.0196 | [13] |
| Cucurbitacin C | LNCaP | Prostate Cancer | 0.1587 | [13] |
| Cucurbitacin E | HuT-78 | Cutaneous T-cell lymphoma | 17.38 | [6] |
| Cucurbitacin E | SeAx | Cutaneous T-cell lymphoma | 22.01 | [6] |
| Cucurbitacin I | HuT-78 | Cutaneous T-cell lymphoma | 13.36 | [6] |
| Cucurbitacin I | SeAx | Cutaneous T-cell lymphoma | 24.47 | [6] |
| Cucurbitacin IIb | HeLa | Cervical Cancer | 7.3 | [14] |
| Cucurbitacin IIb | A549 | Lung Cancer | 7.8 | [14] |
Table 2: In Vivo Anticancer Activity of Cucurbitacins
| Cucurbitacin | Cancer Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Cucurbitacin B | Pancreatic tumor xenografts (athymic nude mice) | Not Specified | 69.2% reduction in tumor volume | [9] |
| Cucurbitacin C | HepG2 xenografts (SCID mice) | 0.1 mg/kg, intraperitoneal, 3 times/week | Significant reduction in tumor weight (0.58g vs 0.37g) | [13] |
| Cucurbitacin C | PC-3 xenografts (SCID mice) | 0.1 mg/kg, intraperitoneal, 3 times/week | Significant reduction in tumor weight (1.81g vs 0.75g) | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, replace the medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates (5 x 10⁵ cells/well) and incubate for 24 hours.[16]
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[16]
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of this compound on key signaling proteins like p-STAT3, STAT3, and apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.[17]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: General workflow for evaluating anticancer potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]
- 9. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low nanomolar concentrations of Cucurbitacin-I induces G2/M phase arrest and apoptosis by perturbing redox homeostasis in gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cucurbitacin L 2-O-β-Glucoside Demonstrates Apoptogenesis in Colon Adenocarcinoma Cells (HT-29): Involvement of Reactive Oxygen and Nitrogen Species Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Cucurbitacins to Induce and Study Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins, a class of tetracyclic triterpenoid compounds predominantly found in plants of the Cucurbitaceae family, have garnered significant attention for their potent cytotoxic and pro-apoptotic effects on a wide range of cancer cells.[1] These compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation, making them valuable tools for cancer research and potential candidates for therapeutic development. This document provides detailed application notes and protocols for utilizing cucurbitacins to induce and study apoptosis in cancer cell lines. While the focus is on the general application of cucurbitacins, the specific data and protocols presented are derived from studies on well-documented analogs such as Cucurbitacin B, D, E, and I, which are expected to have similar mechanisms of action to other cucurbitacins like Cucurbitacin S.
The primary mechanism of action for many cucurbitacins involves the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, particularly targeting JAK2 and STAT3.[1][2] Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. Cucurbitacins disrupt this pathway, leading to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and the upregulation of pro-apoptotic proteins (e.g., Bax, Bad), ultimately triggering the caspase cascade and programmed cell death.[2][3]
These application notes will guide researchers in effectively using cucurbitacins to induce apoptosis and provide standardized protocols for assessing the cellular and molecular consequences.
Data Presentation: Efficacy of Cucurbitacins in Cancer Cell Lines
The following tables summarize the quantitative data on the efficacy of various cucurbitacins in reducing cell viability and inducing apoptosis across different cancer cell lines.
Table 1: IC50 Values of Cucurbitacins in Various Cancer Cell Lines
| Cucurbitacin Analog | Cancer Cell Line | IC50 Value | Incubation Time (hours) |
| Cucurbitacin B | Cutaneous Squamous Carcinoma (SRB1, SRB12, SCC13, COLO16) | 0.4 - 10 µM | 72 |
| Cucurbitacin E | Gastric Cancer (Five cell lines) | 80 - 130 nM | Not Specified |
| Cucurbitacin I | Pancreatic Cancer (ASPC-1) | 0.2726 µM | 72 |
| Cucurbitacin I | Pancreatic Cancer (BXPC-3) | 0.3852 µM | 72 |
| Cucurbitacin I | Pancreatic Cancer (CFPAC-1) | 0.3784 µM | 72 |
| Cucurbitacin I | Pancreatic Cancer (SW 1990) | 0.4842 µM | 72 |
| Cucurbitacin IIb | HeLa | 7.3 µM | 24 |
| Cucurbitacin IIb | A549 | 7.8 µM | 24 |
Table 2: Induction of Apoptosis by Cucurbitacins in Cancer Cell Lines
| Cucurbitacin Analog | Cancer Cell Line | Concentration | Apoptotic Cells (%) | Incubation Time (hours) |
| Cucurbitacin B & I | HCT116 and SW480 | 5 µM | Significant increase | 48 |
| Cucurbitacin D | MCF7/ADR | Not Specified | 114% increase vs. control | 24 |
| Cucurbitacin E | NCI-N87 (with Doxorubicin) | 60 nM | ~80% | Not Specified |
| Cucurbitacin IIb | HeLa | 8 µM | 56.9% | 24 |
| Cucurbitacin IIb | A549 | 8 µM | 52.3% | 24 |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for studying cucurbitacin-induced apoptosis.
Experimental Protocols
Here are detailed methodologies for key experiments to study cucurbitacin-induced apoptosis.
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance : Culture the desired cancer cell line (e.g., A375, NCI-N87) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation : Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding : Trypsinize and count the cells. Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for apoptosis assays and Western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Treatment : The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Prepare dilutions from the stock solution, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO only) in all experiments. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Viability Assay (CCK-8 Assay)
-
Plate Seeding : Seed 2 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with varying concentrations of this compound as described in Protocol 1.
-
CCK-8 Addition : After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Seeding and Treatment : Seed 5 x 10⁵ cells per well in a 6-well plate and treat with this compound as described in Protocol 1.[4]
-
Cell Harvesting : After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing : Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis : Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using image analysis software.
Conclusion
Cucurbitacins are potent inducers of apoptosis in a variety of cancer cell types, primarily through the inhibition of the JAK/STAT signaling pathway. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize these compounds to study programmed cell death. By following these standardized methods, researchers can obtain reliable and reproducible data on the pro-apoptotic effects of cucurbitacins, contributing to a better understanding of their therapeutic potential in oncology.
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin E elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Cucurbitacin S as a Chemical Probe for the JAK/STAT Signaling Pathway: Application Notes and Protocols
Note: Direct experimental data and established protocols specifically for Cucurbitacin S as a chemical probe for the JAK/STAT signaling pathway are limited in publicly available scientific literature. However, several other members of the cucurbitacin family, such as Cucurbitacin B, E, and I, are well-characterized inhibitors of this pathway. The following application notes and protocols are based on the established activities of these related compounds and can serve as a comprehensive guide for investigating this compound and other novel cucurbitacins as potential JAK/STAT pathway probes.
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cellular cascade that transduces signals from cytokines and growth factors to regulate a wide array of biological processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of the JAK/STAT pathway is implicated in various diseases, particularly cancer and inflammatory disorders.[3] Cucurbitacins, a class of tetracyclic triterpenoid compounds, have been identified as potent inhibitors of the JAK/STAT pathway, making them valuable chemical probes for studying its function and potential therapeutic targets.[1][4] This document provides detailed application notes and experimental protocols for utilizing cucurbitacins to investigate the JAK/STAT signaling pathway.
Data Presentation: Inhibitory Activity of Cucurbitacins on the JAK/STAT Pathway
The following table summarizes the reported inhibitory concentrations (IC50) of various cucurbitacins on different cell lines, providing a quantitative measure of their potency.
| Cucurbitacin | Cell Line | Assay Duration | IC50 Value | Target(s) |
| Cucurbitacin I | A549 (Lung Carcinoma) | - | 500 nM | JAK/STAT3[5] |
| U251 (Glioblastoma) | - | 170 nM | -[5] | |
| T98G (Glioblastoma) | - | 245 nM | -[5] | |
| HuT 78 (Sézary Syndrome) | 48 hours | 13.36 µM | JAK2/STAT3/STAT5[6] | |
| SeAx (Sézary Syndrome) | 48 hours | 24.47 µM | JAK2/STAT3/STAT5[6] | |
| ASPC-1 (Pancreatic Cancer) | 72 hours | 0.2726 µM | JAK2/STAT3[1] | |
| BXPC-3 (Pancreatic Cancer) | 72 hours | 0.3852 µM | JAK2/STAT3[1] | |
| CFPAC-1 (Pancreatic Cancer) | 72 hours | 0.3784 µM | JAK2/STAT3[1] | |
| SW 1990 (Pancreatic Cancer) | 72 hours | 0.4842 µM | JAK2/STAT3[1] | |
| Cucurbitacin E | HuT 78 (Sézary Syndrome) | 48 hours | 17.38 µM | JAK2/STAT3[6] |
| SeAx (Sézary Syndrome) | 48 hours | 22.01 µM | JAK2/STAT3[6] | |
| Cucurbitacin B | PC3 (Prostate Cancer) | 24 hours | 9.67 µM | JAK1/STAT1[7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the JAK/STAT pathway by cucurbitacins.
Caption: Workflow for evaluating this compound on the JAK/STAT pathway.
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Target cell line (e.g., A549, PC3, or other cells with an active JAK/STAT pathway)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3x10³ to 5x10³ cells per well in 100 µL of complete medium.[5] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for JAK/STAT Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of JAK and STAT proteins.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 4 to 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is to determine if the inhibition of the JAK/STAT pathway by this compound induces apoptosis.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Conclusion
While specific data for this compound is still emerging, the protocols and data presented for related cucurbitacins provide a robust framework for its investigation as a chemical probe for the JAK/STAT signaling pathway. By following these methodologies, researchers can effectively characterize the potency and mechanism of action of this compound and other novel compounds targeting this critical signaling cascade.
References
- 1. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin mediated regulation of deregulated oncogenic signaling cascades and non-coding RNAs in different cancers: Spotlight on JAK/STAT, Wnt/β-catenin, mTOR, TRAIL-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin-I (JSI-124) activates the JNK/c-Jun signaling pathway independent of apoptosis and cell cycle arrest in B Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cucurbitacins for Cell Cycle Regulation and Arrest Studies
Note on Cucurbitacin S: Extensive literature review did not yield specific data on "this compound" concerning cell cycle regulation. The following application notes and protocols are based on the well-documented effects of other closely related and extensively studied cucurbitacins, such as Cucurbitacin B, D, E, and I. The methodologies and expected outcomes described herein provide a robust framework for investigating the effects of any cucurbitacin compound on cell cycle progression.
Introduction
Cucurbitacins are a class of tetracyclic triterpenoids found in various plant families, notably the Cucurbitaceae. These compounds have garnered significant interest in cancer research due to their potent cytotoxic and anti-proliferative activities against a wide range of cancer cell lines. A primary mechanism underlying their anti-cancer effects is the induction of cell cycle arrest at different phases, including G1, S, and G2/M, ultimately leading to apoptosis.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the effects of cucurbitacins on cell cycle regulation.
Mechanism of Action: Targeting Key Cell Cycle Regulators
Cucurbitacins exert their effects on the cell cycle by modulating several key signaling pathways and regulatory proteins. The primary molecular targets include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.[1][3]
Inhibition of these pathways by cucurbitacins leads to downstream effects on the expression and activity of critical cell cycle proteins:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): Cucurbitacins have been shown to downregulate the expression of cyclins such as Cyclin D1, Cyclin E1, and Cyclin B1, as well as their partner CDKs (e.g., CDK1/CDC2, CDK2, CDK4).[4][5] This disruption prevents the progression of the cell cycle through its checkpoints.
-
CDK Inhibitors (CKIs): Some studies have reported an upregulation of CDK inhibitors like p21 and p27 following cucurbitacin treatment, which further contributes to cell cycle arrest.[4][6]
The specific phase of cell cycle arrest can vary depending on the cucurbitacin analog, its concentration, and the cancer cell type being investigated. For instance, Cucurbitacin E has been observed to induce G2/M arrest in triple-negative breast cancer cells, while Cucurbitacin B can cause S phase arrest in hepatocellular carcinoma cells.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of various cucurbitacins on cell viability and cell cycle distribution in different cancer cell lines.
Table 1: IC50 Values of Cucurbitacins in Various Cancer Cell Lines
| Cucurbitacin | Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| Cucurbitacin E | MDA-MB-468 | Triple Negative Breast Cancer | Not Specified | 24 |
| Cucurbitacin E | SW527 | Triple Negative Breast Cancer | Not Specified | 24 |
| Cucurbitacin C | DU145 | Prostate Cancer | 9.6 - 158.7 | Not Specified |
| Cucurbitacin C | LNCaP | Prostate Cancer | 9.6 - 158.7 | Not Specified |
| Cucurbitacin C | T24 | Bladder Cancer | 9.6 - 158.7 | Not Specified |
| Cucurbitacin C | HepG2 | Liver Cancer | 9.6 - 158.7 | Not Specified |
| Cucurbitacin C | PC-3 | Prostate Cancer | 9.6 - 158.7 | Not Specified |
Data synthesized from multiple sources.[7][9]
Table 2: Effect of Cucurbitacins on Cell Cycle Distribution
| Cucurbitacin | Cell Line | Concentration | Treatment Time (h) | % Cells in G2/M Phase (Treated vs. Control) | % Cells in S Phase (Treated vs. Control) | % Cells in G1 Phase (Treated vs. Control) |
| Cucurbitacin E | MDA-MB-468 | 50-200 nM | 24 | Significant Increase | Not Specified | Not Specified |
| Cucurbitacin E | SW527 | 50-200 nM | 24 | Significant Increase | Not Specified | Not Specified |
| Cucurbitacin B | HCT116 | up to 5 µM | 48 | G2/M Arrest | Not Specified | Not Specified |
| Cucurbitacin I | SW480 | up to 5 µM | 48 | G2/M Arrest | Not Specified | Not Specified |
| Cucurbitacin B | BEL-7402 | Not Specified | Not Specified | Not Specified | S Phase Arrest | Not Specified |
| Cucurbitacin C | T24, HepG2, PC-3 | Low-dose | 48 | G2/M Arrest | Not Specified | Not Specified |
| Cucurbitacin C | DU145, LNCaP | Low-dose | 48 | Not Specified | Not Specified | G1 Arrest |
Data synthesized from multiple sources.[5][7][9][10][11]
Experimental Protocols
Here are detailed protocols for key experiments to assess the impact of cucurbitacins on cell cycle regulation.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of a cucurbitacin that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Cucurbitacin stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 × 10³ to 5 × 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the cucurbitacin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted cucurbitacin solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Cucurbitacin stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the cucurbitacin for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.[12][13]
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol allows for the detection of changes in the expression levels of key cell cycle regulatory proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, p21, p27, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Use a loading control like β-actin to normalize the results.
Visualizations
References
- 1. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth inhibitory effect of Cucurbitacin E on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B induces apoptosis and S phase cell cycle arrest in BEL-7402 human hepatocellular carcinoma cells and is effective via oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Preparation of Cucurbitacin S Stock Solutions for Cell Culture Experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cucurbitacins are a class of structurally complex triterpenoids found in various plant families, most notably the Cucurbitaceae (gourd family). These compounds exhibit a wide range of biological activities, including potent anti-inflammatory and anticancer effects. Cucurbitacin S, a member of this family, is a subject of increasing interest in cancer research due to its cytotoxic and pro-apoptotic properties. A critical first step in studying the in vitro effects of this compound is the accurate and reproducible preparation of stock solutions for cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and validity. The primary mechanism of action for many cucurbitacins involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Quantitative Data Summary
For reproducible experimental results, precise preparation of stock solutions is paramount. The following table summarizes the key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Reference |
| Molecular Weight of this compound | Varies; refer to supplier's certificate of analysis | N/A |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol | |
| Solubility in Recommended Solvents | High (e.g., up to 100 mg/mL in DMSO for similar cucurbitacins) | N/A |
| Recommended Stock Concentration | 1-100 mM | |
| Storage Temperature of Stock Solution | -20°C | |
| Recommended Working Concentrations | Nanomolar (nM) to low micromolar (µM) range | |
| Maximum DMSO Concentration in Culture | < 0.5% (v/v) | General cell culture best practice |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Pre-weighing Preparations: Before handling this compound, ensure all necessary PPE is worn. Cucurbitacins are potent cytotoxic compounds and should be handled with care in a designated area, such as a chemical fume hood.
-
Weighing this compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance. Record the exact weight.
-
Calculating the Required Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume of DMSO (µL) = (Weight of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000
Note: The molecular weight of this compound should be obtained from the manufacturer's certificate of analysis.
-
Dissolving this compound:
-
Transfer the weighed this compound powder to a sterile 1.5 mL microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Preparation of Working Solutions
Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Account for this in your dilution calculations.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway Inhibited by this compound
Cucurbitacins, including this compound, are known to exert their cytotoxic effects primarily through the inhibition of the JAK/STAT signaling pathway. This pathway is often constitutively active in cancer cells, promoting their proliferation and survival. Inhibition of this pathway by this compound leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Determining the IC50 Value of Cucurbitacin S in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins are a class of tetracyclic triterpenoid compounds known for their wide range of biological activities, including potent anticancer effects.[1] These compounds have been shown to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[2][3] While several cucurbitacins, such as B, D, E, and I, have been extensively studied, data on Cucurbitacin S remains limited in publicly available literature.
This document provides a comprehensive guide for researchers to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and is defined as the concentration required to inhibit a biological process, such as cell proliferation, by 50%. The following protocols describe two common and robust methods for determining cell viability: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Principle of IC50 Determination
The determination of the IC50 value involves treating cancer cells with a range of concentrations of the test compound (this compound). After a specified incubation period, the number of viable cells is measured. The percentage of cell viability is calculated for each concentration relative to an untreated control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 value can be interpolated.
Experimental Protocols
Two standard methods for assessing cell viability are detailed below. The choice of assay can depend on factors such as equipment availability, cell type, and desired sensitivity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490-570 nm
Procedure:
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a stock solution. A typical concentration range to start with could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[4]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled 96-well plates. Seed 5,000 cells in 100 µL of medium per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and treat the cells as described in the MTT protocol.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Luminescence Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance/luminescence of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value.
-
Example Data Presentation
As specific IC50 values for this compound are not widely available, the following table presents data for other cucurbitacins to illustrate how results can be summarized.
| Cucurbitacin | Cancer Cell Line | IC50 Value (µM) | Assay Duration |
| Cucurbitacin I | ASPC-1 (Pancreatic) | 0.2726 | 72h |
| Cucurbitacin I | BXPC-3 (Pancreatic) | 0.3852 | 72h[5] |
| Cucurbitacin IIb | HeLa (Cervical) | 7.3 | 24h[2][6] |
| Cucurbitacin IIb | A549 (Lung) | 7.8 | 24h[2][6] |
| Cucurbitacin E | MDA-MB-231 (Breast) | Not specified | 48h |
| Cucurbitacin E | SW527 (Breast) | Not specified | 48h[7] |
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 value of this compound.
Postulated Signaling Pathway of Cucurbitacins in Cancer Cells
Cucurbitacins are known to exert their anticancer effects by modulating several key signaling pathways. The primary mechanism involves the inhibition of the JAK/STAT pathway, particularly STAT3, which is a crucial regulator of cancer cell proliferation and survival.[8] They may also affect the MAPK pathway.[8] The following diagram illustrates this proposed mechanism of action, which is likely applicable to this compound.
Caption: Postulated mechanism of this compound via inhibition of the JAK/STAT3 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of Cucurbitacin S from natural sources
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to enhance the yield of Cucurbitacin S from natural sources.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What are cucurbitacins and why are they important? A1: Cucurbitacins are a class of highly oxygenated tetracyclic triterpenoid compounds known for their bitter taste.[1][2] They are primarily found in plants of the Cucurbitaceae family, such as cucumbers, melons, and gourds.[2][3] These compounds are of significant interest to researchers due to their wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[4][5]
Q2: Which plant species are the best natural sources for this compound? A2: While many plants in the Cucurbitaceae family produce cucurbitacins, specific species are known for higher concentrations.[3][6] Plants from genera like Cucurbita, Cucumis, Citrullus, and Ecballium are common sources.[3][6] The concentration of cucurbitacins can vary significantly between different species and even different parts of the same plant.[2][7]
Q3: How does the age and part of the plant affect this compound concentration? A3: The concentration of cucurbitacins is not uniform throughout the plant and changes as the plant matures.[7] Biosynthesis often occurs in the leaves, with accumulation in other parts like roots and fruits.[8][9] Generally, the highest concentrations in fruits are reached upon maturity, while seeds contain very low levels.[2][3] For experimental consistency, it is crucial to sample the same plant part at a uniform age.[7]
Extraction and Purification
Q4: What are the most effective solvents for extracting this compound? A4: Solvents with higher polarity are generally preferred for cucurbitacin extraction.[10] Methanol and ethanol are commonly used for initial extraction from plant material.[10][11] For further purification and fractionation, solvents like chloroform and ethyl acetate are effective.[11][12] The choice of solvent can significantly impact the yield and purity of the final product.
Q5: What are the standard methods for purifying this compound? A5: After initial solvent extraction, chromatographic techniques are essential for purification.[11] Open-column chromatography using silica gel, alumina, or florisil is a common practice.[11] For higher purity and separation of different cucurbitacin analogues, High-Performance Liquid Chromatography (HPLC) is a well-documented and effective method.[11][13]
Yield Enhancement Strategies
Q6: Can the production of this compound be stimulated in plants? A6: Yes, the biosynthesis of cucurbitacins can be enhanced using elicitors, which are compounds that trigger defense responses in plants.[14][15] Both biotic (e.g., chitosan, yeast extract) and abiotic (e.g., methyl jasmonate, salicylic acid, heavy metal salts) elicitors have been shown to increase the production of secondary metabolites like cucurbitacins in plant cell cultures.[14][16][17]
Q7: Is plant tissue culture a viable method for producing this compound? A7: Plant tissue culture, including callus and hairy root cultures, is a promising biotechnological tool for the controlled production of cucurbitacins, independent of environmental factors.[4][5][18] These in vitro systems allow for the optimization of growth conditions and the application of elicitors to maximize yield.[14][18] Hairy root cultures are often preferred due to their genetic stability and high growth rate.[14]
Q8: What is the role of metabolic engineering in improving yield? A8: Metabolic engineering offers a targeted approach to boost cucurbitacin production.[4][5] This can involve overexpressing key transcription factors or enzymes in the cucurbitacin biosynthesis pathway.[5] For example, overexpressing specific transcription factors has been shown to increase cucurbitacin levels in hairy root cultures.[5]
Troubleshooting Guides
Low Extraction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of crude extract | Inefficient initial extraction. | Ensure plant material is properly dried and ground to a fine powder to maximize surface area. Optimize the solid-to-solvent ratio; a ratio of 1:30 (g/mL) has been shown to be effective.[19] |
| Incorrect solvent choice. | Use polar solvents like methanol or ethanol for the initial extraction.[10][11] Consider a sequential extraction with solvents of increasing polarity. | |
| High impurity in the final product | Presence of pigments, waxes, and lipids. | Perform a pre-extraction step with a non-polar solvent like petroleum ether or hexane to remove these interfering compounds before the main extraction.[6] |
| Ineffective purification method. | Utilize column chromatography with silica gel for initial cleanup.[11] For high-purity isolation, employ HPLC with a suitable mobile phase.[11] | |
| Degradation of this compound during extraction | High temperatures during solvent evaporation. | Concentrate the extract at lower temperatures (e.g., below 70°C) using a rotary evaporator to prevent thermal degradation of the compounds.[11] |
Inconsistent Yield in Plant Tissue Culture
| Symptom | Possible Cause | Suggested Solution |
| Low biomass and cucurbitacin production | Suboptimal growth medium. | Experiment with different combinations of plant growth regulators (e.g., NAA and BA) to find the optimal balance for callus growth and cucurbitacin production.[16] |
| Ineffective elicitation strategy. | Optimize the elicitor type, concentration, and duration of exposure. The optimal concentration can vary significantly between different elicitors (e.g., salicylic acid vs. chitosan).[14][16][17] | |
| Variable cucurbitacin content between batches | Genetic or biosynthetic instability of cell lines. | Use hairy root cultures, which are known for their greater genetic and biosynthetic stability compared to callus cultures.[14] |
| Inconsistent culture conditions. | Strictly control environmental factors such as temperature, light, and aeration, especially when using bioreactors.[20] |
Quantitative Data Summary
Table 1: Effect of Elicitors on Cucurbitacin Production in Ecballium elaterium Callus Cultures
| Elicitor | Concentration | Cucurbitacin E Yield (mg/g DW) | Cucurbitacin I Yield (mg/g DW) |
| Salicylic Acid | 0.5 mM | 1.3 | 0.2 |
| Chitosan | 1 g/L | 2.6 (in media, mg%) | - |
| Mannitol | 20% | - | 0.5 |
| Data sourced from a study on E. elaterium callus cultures.[16][17] |
Table 2: Comparison of Cucurbitacin Yields in Cucurbita pepo Hairy Roots with Methyl Jasmonate (MeJA) Treatment
| Compound | Control (ng/mg DW) | MeJA Treated (ng/mg DW) |
| Cucurbitacin I | 5.63 ± 1.14 | 5.78 ± 1.96 |
| Cucurbitacin B | 6.82 ± 0.74 | 9.16 ± 2.91 |
| Cucurbitacin E | 31.93 ± 2.68 | 51.98 ± 12.87 |
| While mean values appeared higher with MeJA, the study noted the difference was not statistically significant.[4][5] |
Experimental Protocols
Protocol 1: General Extraction and Purification of Cucurbitacins
This protocol provides a general workflow for isolating cucurbitacins from plant material.
1. Preparation of Plant Material:
-
Harvest the desired plant parts (e.g., fruits, leaves).
-
Dry the material in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder.
2. Initial Extraction:
-
Macerate the powdered plant material in methanol or absolute ethanol.[11]
-
Filter the mixture to separate the solvent extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 70°C to obtain the crude extract.[11]
3. Solvent Partitioning (Cleanup):
-
Dissolve the crude extract in water.
-
Perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove lipids and pigments. Discard the non-polar phase.[6]
-
Subsequently, extract the remaining aqueous phase multiple times with a moderately polar solvent like chloroform.[6][11]
-
Pool the chloroform fractions and evaporate the solvent to yield a partially purified cucurbitacin mixture.[6]
4. Chromatographic Purification:
-
Column Chromatography:
-
Pack a glass column with silica gel.
-
Dissolve the partially purified extract in a minimal amount of the mobile phase.
-
Load the sample onto the column and elute with a solvent system, such as a chloroform-methanol gradient.[12]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).[12]
-
-
High-Performance Liquid Chromatography (HPLC):
Protocol 2: Elicitation in Plant Callus Culture
This protocol describes how to use an elicitor to enhance cucurbitacin production in an established callus culture.
1. Prepare Elicitor Stock Solution:
-
Prepare a stock solution of the chosen elicitor (e.g., 100 mM Salicylic Acid in sterile distilled water).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2. Elicitor Treatment:
-
Use an established callus culture (e.g., 2-3 weeks old).
-
Add the sterile elicitor stock solution to the liquid culture medium to achieve the desired final concentration (e.g., 0.5 mM Salicylic Acid).[16]
-
For control flasks, add an equivalent volume of sterile distilled water.
3. Incubation:
-
Incubate the treated and control cultures under the same standard conditions (e.g., temperature, light) for a defined period (e.g., 5-7 days).
4. Harvesting and Analysis:
-
After the incubation period, separate the callus from the medium by filtration.
-
Dry the callus to a constant weight.
-
Extract cucurbitacins from both the callus and the liquid medium separately using Protocol 1.
-
Quantify the cucurbitacin yield using HPLC to determine the effect of the elicitor.
Visualizations
Caption: Simplified overview of the cucurbitacin biosynthesis pathway.[1][21][22]
References
- 1. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantarchives.org [plantarchives.org]
- 4. Frontiers | Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots [frontiersin.org]
- 5. Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 7. Cucurbitacin Concentrations in Different Plant Parts of Cucurbita Species as a Function of Age. – The Cucurbit Genetics Cooperative (CGC) [cucurbit.info]
- 8. Factors Influencing Cucurbitacin-E-Glycoside Content in Bitter Hawkesbury Watermelon as Potential Synergist in Cucurbit Pest Management | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. phcogrev.com [phcogrev.com]
- 12. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro plant tissue culture: means for production of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the isolation and purification of Cucurbitacin S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation and purification of Cucurbitacin S.
Troubleshooting Guide
Researchers may encounter several challenges during the isolation and purification of this compound. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient initial extraction from plant material. | - Ensure plant material is properly dried and finely ground to maximize surface area. - Use a sequence of solvents with increasing polarity for extraction, starting with a non-polar solvent like hexane to remove lipids and pigments, followed by a moderately polar solvent such as chloroform or ethyl acetate for extracting cucurbitacins.[1][2] - Consider using techniques like Soxhlet extraction or sonication to improve extraction efficiency.[3] |
| Degradation of this compound | pH instability; enzymatic degradation; temperature instability. | - Maintain a slightly acidic pH (around 5.0) during extraction and storage, as alkaline conditions can lead to the degradation of cucurbitacins.[4] - Heat-treat the initial extract (e.g., 80°C for 30 minutes) to deactivate plant enzymes that may degrade the compound.[4] - Store extracts and purified fractions at low temperatures (-20°C or below) to minimize degradation.[4] Avoid repeated freeze-thaw cycles. |
| Co-elution of Impurities during Chromatography | Presence of structurally similar compounds (other cucurbitacins or plant metabolites). | - Employ a multi-step chromatographic approach. Start with column chromatography on silica gel for initial fractionation.[2][5] - Follow up with preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for finer separation.[5][6] - For HPLC, use a reverse-phase C18 column with a gradient elution of acetonitrile and water.[7] |
| Interconversion of Cucurbitacin Derivatives | Instability of the molecule, particularly during purification steps. | - Acetylation of the crude extract before preparative TLC has been shown to stabilize some cucurbitacin derivatives, preventing interconversion during chromatography.[6] - Minimize the time the compound spends on the chromatographic support and use milder solvents where possible. |
| Difficulty in Detecting and Quantifying this compound | Low concentration in the extract; lack of a specific detection method. | - Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for sensitive and specific detection.[8][9] The mass-to-charge ratio (m/z) for this compound is reported to be 498.[6] - For UV detection in HPLC, the wavelength should be set around 230-254 nm.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best source material for isolating this compound?
A1: this compound has been isolated from the roots of Bryonia dioica.[6][11][12] The concentration of cucurbitacins can vary depending on the plant part, maturity, and growing conditions.[13]
Q2: What are the general steps for the isolation and purification of this compound?
A2: A general workflow includes:
-
Extraction: The dried and powdered plant material is typically extracted with a moderately polar solvent like methanol.[5]
-
Solvent Partitioning: The crude extract is then partitioned between a non-polar solvent (e.g., hexane) and an aqueous phase to remove fats and pigments. The aqueous phase is then extracted with a moderately polar solvent like chloroform or ethyl acetate to obtain a partially purified cucurbitacin mixture.[1][2]
-
Chromatography: The partially purified extract is subjected to one or more chromatographic techniques for final purification. This often involves column chromatography on silica gel, followed by preparative TLC or HPLC.[2][5][14][15]
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the fractions from column chromatography. The spots can be visualized under UV light (254 nm) or by spraying with a vanillin-phosphoric acid or anisaldehyde-sulfuric acid reagent followed by heating.[5][11] High-Performance Liquid Chromatography (HPLC) provides a more quantitative way to track the purity of the fractions.[10]
Q4: What are the optimal storage conditions for this compound?
A4: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light, at a low temperature (ideally -20°C or lower). Storing in a slightly acidic solution may also improve stability.[4]
Q5: What is the primary mechanism of action for the anti-cancer activity of cucurbitacins?
A5: Cucurbitacins are known to exert their anti-cancer effects through various mechanisms, with a prominent one being the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][16][17][18][19] This pathway is crucial for cell proliferation and survival in many cancers.[3][20]
Experimental Protocols
General Protocol for Extraction and Initial Purification
-
Plant Material Preparation: Air-dry the plant material (e.g., roots of Bryonia dioica) and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered material in methanol at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated extract in water and perform successive extractions with hexane to remove non-polar impurities. Discard the hexane layers.
-
Extract the remaining aqueous layer multiple times with chloroform or ethyl acetate.
-
Combine the chloroform/ethyl acetate fractions and evaporate the solvent to yield a crude extract enriched with cucurbitacins.[2][5]
-
HPLC Method for Analysis of this compound
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water.[7]
-
Detection: UV detector at 230-254 nm or a mass spectrometer for higher specificity.[10]
-
Flow Rate: Approximately 1 mL/min.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Generalized JAK/STAT Signaling Pathway Inhibition by Cucurbitacins
Caption: this compound inhibits the JAK/STAT signaling pathway.
References
- 1. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stabilization of cucurbitacin E-glycoside, a feeding stimulant for diabroticite beetles, extracted from bitter Hawkesbury watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New cucurbitacin derivatives from bryonia dioica jacq. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.ashs.org [journals.ashs.org]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. bioresonancetoba.ir [bioresonancetoba.ir]
- 13. phcogrev.com [phcogrev.com]
- 14. Simultaneous isolation and purification of cucurbitacin D and I from Ecballium elaterium (l.) A. Rich fruit juice [agris.fao.org]
- 15. Simultaneous isolation and purification of cucurbitacin D and I from Ecballium elaterium (l.) A. Rich fruit juice | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 16. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jcancer.org [jcancer.org]
Addressing stability and degradation issues of Cucurbitacin S in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability and degradation issues of Cucurbitacin S in common experimental buffers. This resource is intended for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a tetracyclic triterpenoid compound known for its potent biological activities, which are of interest in various research fields, including oncology.[1] The stability of this compound in experimental buffers is critical because its degradation can lead to a loss of activity, resulting in inaccurate and unreliable experimental data. Ensuring the integrity of the compound throughout an experiment is paramount for obtaining meaningful results.
Q2: What are the general recommendations for storing this compound?
While specific stability data for this compound is limited, general guidelines for cucurbitacins recommend storing the solid compound in a cool, dry, and dark place. Stock solutions, typically prepared in organic solvents like DMSO, should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working dilutions in aqueous buffers immediately before use.
Q3: How soluble is this compound in aqueous buffers?
Cucurbitacins are generally characterized by low solubility in water.[2][3] Therefore, dissolving this compound directly in aqueous buffers like Phosphate-Buffered Saline (PBS) or Tris-HCl can be challenging. It is common practice to first dissolve the compound in an organic solvent such as DMSO to create a concentrated stock solution, which can then be diluted to the final working concentration in the desired experimental buffer. Be mindful of the final DMSO concentration in your experiment, as it can have its own biological effects.
Q4: What factors can influence the stability of this compound in my experimental buffer?
Several factors can affect the stability of this compound in solution:
-
pH: Studies on other cucurbitacins, such as Cucurbitacin E-glycoside, have shown significant degradation at alkaline pH (around 9), while stability is maintained at a more acidic pH (around 5).[4][5]
-
Temperature: Elevated temperatures can accelerate the degradation of many chemical compounds. It is crucial to consider the incubation temperature of your experiment.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation of organic molecules. Protecting solutions from light is a recommended practice.
-
Buffer Components: Certain components within a buffer could potentially react with this compound.
-
Microbial Contamination: Microorganisms can metabolize or alter the chemical structure of compounds.[6][7] Using sterile buffers and proper aseptic techniques is important, especially for long-term experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Perform a stability test of this compound in your specific buffer under your experimental conditions (see Experimental Protocols section). Consider if the pH of your buffer is optimal for stability. |
| Precipitation of the compound in the aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your experimental system. You may need to optimize the final concentration of this compound. Gentle warming and vortexing may help in initial dissolution, but be cautious about temperature-induced degradation. |
| Change in color or appearance of the working solution over time | Potential chemical degradation or reaction with buffer components. | This is a visual indicator of instability. Discard the solution and prepare a fresh one. It is highly recommended to perform analytical tests like HPLC to confirm degradation and identify potential degradation products. |
| Variability between experimental replicates | Inconsistent preparation of working solutions or degradation during the experiment. | Standardize the protocol for preparing working solutions. Ensure all replicates are treated identically in terms of incubation time, temperature, and light exposure. Prepare a master mix of the working solution to be distributed among replicates. |
Quantitative Data on Cucurbitacin Stability
Table 1: Stability of Cucurbitacin E-glycoside in Aqueous Extract at Different Temperatures [6][7]
| Storage Temperature | Initial Concentration (mg/mL) | Concentration after 8 weeks (mg/mL) | % Degradation |
| Room Temperature | 0.95 | 0.08 | 92% |
| Refrigerated (4°C) | 0.95 | 0.38 | 60% |
| Frozen (-20°C) | 0.95 | 0.38 | 60% |
Table 2: Effect of pH on the Stability of Cucurbitacin E-glycoside in a Sterile, Enzyme-Inactivated Solution at Room Temperature [5]
| pH | Initial Concentration (mg/mL) | Concentration after 14 days (mg/mL) | % Degradation |
| 5.13 | 0.561 | 0.541 | 3.6% |
| 9.03 | 0.561 | 0.307 | 45.3% |
Experimental Protocols
Protocol: Determining the Stability of this compound in an Experimental Buffer
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a specific buffer.
1. Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to your experimental temperature
-
Light-protective containers (e.g., amber vials)
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution to your final experimental concentration in your chosen buffer. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution for HPLC analysis. This will serve as your baseline concentration.
-
Incubation: Store the remaining working solution under your intended experimental conditions (e.g., 37°C in the dark).
-
Time Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots for HPLC analysis.
-
HPLC Analysis: Analyze the samples to determine the concentration of this compound. A decrease in the peak area corresponding to this compound over time indicates degradation.[8]
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life (t½) in your buffer.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Workflow for stability assessment.
Caption: Conceptual degradation pathway.
References
- 1. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. Stabilization of cucurbitacin E-glycoside, a feeding stimulant for diabroticite beetles, extracted from bitter Hawkesbury watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 8. Rapid TLC and HPLC Test for Cucurbitacins – The Cucurbit Genetics Cooperative (CGC) [cucurbit.info]
Technical Support Center: Troubleshooting Inconsistent Results in Cucurbitacin S Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro cytotoxicity assays with Cucurbitacin S. This resource is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address specific issues.
Q1: Why am I seeing high variability in my IC50 values for this compound between experiments?
A1: High variability in IC50 values is a common issue in cytotoxicity assays and can stem from several factors. Here are the most common culprits and solutions:
-
Compound Solubility and Stability: Cucurbitacins, being triterpenoids, can have limited aqueous solubility.[1] Precipitation of this compound in your cell culture media will lead to inconsistent concentrations and, consequently, variable cytotoxic effects.
-
Troubleshooting:
-
Solvent Choice: Dissolve this compound in a suitable organic solvent like DMSO at a high concentration to create a stock solution. Ensure the final concentration of the solvent in your assay does not exceed a non-toxic level (typically <0.5%).
-
Working Solutions: Prepare fresh serial dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Visual Inspection: Before adding to cells, visually inspect your final dilutions for any signs of precipitation.
-
-
-
Cell Density and Confluency: The number of cells seeded per well can significantly impact the apparent cytotoxicity of a compound.[2][3] Higher cell densities can sometimes show increased resistance.[2][3]
-
Troubleshooting:
-
Standardize Seeding Density: Use a consistent cell seeding density for all experiments. This should be a density that ensures cells are in the exponential growth phase during the entire duration of the assay.
-
Optimize Seeding Density: If you are establishing a new assay, perform a preliminary experiment to determine the optimal cell seeding density that gives a linear response in your chosen viability assay.
-
-
-
Interaction with Serum Proteins: Cucurbitacins have been shown to bind to serum albumin.[2][3][4][5][6] This binding can reduce the effective concentration of free this compound available to interact with the cells, leading to a higher apparent IC50 value.
-
Troubleshooting:
-
Consistent Serum Concentration: Use the same batch and concentration of fetal bovine serum (FBS) or other serum for all related experiments.
-
Serum-Free Conditions (for short-term assays): If your experimental design allows, consider performing the assay in serum-free or low-serum media to minimize this variable. However, be aware that this can also affect cell health and response.
-
-
-
Assay-Specific Variability (e.g., MTT Assay): The MTT assay, while common, is prone to variability due to factors like pipetting errors, formazan crystal dissolution issues, and interference from the compound itself.
-
Troubleshooting:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding the MTT reagent and the solubilization solution.
-
Complete Solubilization: Make sure the formazan crystals are completely dissolved before reading the absorbance. Incomplete dissolution is a major source of error.
-
Alternative Assays: Consider using alternative cytotoxicity assays such as XTT, WST-1, or a lactate dehydrogenase (LDH) release assay, which may be less prone to certain types of interference.
-
-
Q2: My control (untreated) wells show inconsistent readings. What could be the cause?
A2: Inconsistent readings in control wells point to issues with cell plating or culture conditions.
-
Uneven Cell Distribution:
-
Troubleshooting: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. Avoid introducing bubbles while dispensing cells into the wells.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth.
-
Troubleshooting: To mitigate edge effects, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
-
Inconsistent Incubation Conditions: Variations in temperature or CO2 levels within the incubator can lead to uneven cell growth.
-
Troubleshooting: Ensure your incubator is properly calibrated and provides a stable environment. Avoid placing plates in areas of the incubator with known temperature gradients.
-
Q3: I am not observing a clear dose-response curve with this compound. What should I check?
A3: A lack of a clear dose-response relationship can be due to several factors related to the compound's properties and the experimental setup.
-
Inappropriate Concentration Range: The concentrations of this compound you are testing may be too high (resulting in 100% cell death across all concentrations) or too low (showing no cytotoxic effect).
-
Troubleshooting: Perform a wide range of serial dilutions in your initial experiments to identify the appropriate concentration range that spans from no effect to complete cell death.
-
-
Compound Instability: this compound might be degrading in the cell culture medium over the incubation period.
-
Troubleshooting: Consider reducing the incubation time or performing a medium change with freshly prepared compound during longer experiments.
-
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.
-
Troubleshooting: If possible, test this compound on a different, sensitive cell line to confirm its bioactivity. You can also consult the literature for reported IC50 values of other cucurbitacins on your cell line of interest to get a general idea of expected potency.
-
Quantitative Data Summary
The following table summarizes the IC50 values of various cucurbitacins in different cancer cell lines to provide a comparative context for your experiments. Note that specific IC50 values for this compound are not widely reported in the literature, but the data for other cucurbitacins can offer a general indication of the expected potency.
| Cucurbitacin | Cell Line | Assay Type | Incubation Time (h) | Reported IC50 |
| Cucurbitacin B | MDA-MB-231 (Breast) | Not Specified | Not Specified | 18-50 nM |
| Cucurbitacin B | A549 (Lung) | MTT | 48 | ~100 nM |
| Cucurbitacin D | AGS (Gastric) | MTT | 24 | 0.3 µg/mL |
| Cucurbitacin E | AGS (Gastric) | MTT | 24 | 0.1 µg/mL |
| Cucurbitacin E | Caco-2 (Intestinal) | Not Specified | 24 | 0.287 µM |
| Cucurbitacin I | AGS (Gastric) | MTT | 24 | 0.5 µg/mL |
Experimental Protocols
Standard MTT Cytotoxicity Assay Protocol for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization of cell number, compound concentration, and incubation time is recommended for each specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium (with serum and antibiotics)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Dilute the cells in complete culture medium to the desired seeding density. c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations. c. Carefully remove the medium from the wells and replace it with 100 µL of the corresponding this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following incubation, carefully remove the medium containing the compound. b. Add 100 µL of fresh serum-free medium to each well. c. Add 10 µL of MTT solution (5 mg/mL) to each well. d. Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope. e. Carefully remove the MTT-containing medium without disturbing the formazan crystals. f. Add 100 µL of solubilization solution to each well. g. Agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways Affected by Cucurbitacins
References
- 1. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of cucurbitacins on bilirubin-albumin binding in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Optimizing dosing and administration routes for in vivo Cucurbitacin S studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosing and administration routes for in vivo studies of Cucurbitacin S.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for this compound in preclinical animal models?
Based on available literature for similar cucurbitacins, a starting dose for this compound in mice could be in the range of 0.1 mg/kg to 2.0 mg/kg. For instance, studies with Cucurbitacin C have used doses of 0.1 mg/kg intraperitoneally three times a week in mice for anti-tumor studies.[1][2] For Cucurbitacin I, doses of 1 mg/kg and 2 mg/kg administered every three days have been reported in xenograft models.[3] It is crucial to perform a dose-escalation study to determine the optimal therapeutic dose with acceptable toxicity for your specific animal model and cancer type.
2. What are the recommended administration routes for this compound?
The most common administration routes for cucurbitacins in in vivo studies are intraperitoneal (i.p.) and intravenous (i.v.) injection.[1][3][4] Oral administration is less common due to the low oral bioavailability of many cucurbitacins.[5][6] For example, the absolute oral bioavailability of Cucurbitacin B in rats was found to be approximately 10%.[5][6] The choice of administration route will depend on the experimental goals, the formulation of this compound, and the target tissue.
3. How should I prepare this compound for in vivo administration?
Cucurbitacins are known for their poor water solubility.[7][8][9] Therefore, proper formulation is critical for successful in vivo delivery. Most cucurbitacins are soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and chloroform.[7] For in vivo use, a common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a pharmaceutically acceptable vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like Cremophor EL or cyclodextrins. It is essential to establish the maximum tolerated concentration of the vehicle in your animal model.
4. What are the known toxicities associated with this compound and other cucurbitacins?
Cucurbitacins are highly toxic compounds, and their therapeutic window can be narrow.[7] The toxic dose can be very close to the biologically active dose.[7] Common signs of toxicity in animals may include weight loss, lethargy, and gastrointestinal distress. In humans, consumption of plants high in cucurbitacins has been associated with nausea, vomiting, diarrhea, and in severe cases, hair loss.[10][11] The intraperitoneal median lethal dose (LD50) for Cucurbitacin B in mice is reported to be 1.0 mg/kg.[11] Close monitoring of animal health is imperative during in vivo studies. The general in vivo toxicity range for cucurbitacins has been reported to be between 2 and 12.5 mg/kg.[7]
5. Which signaling pathways are primarily targeted by this compound?
While specific data for this compound is still emerging, cucurbitacins, in general, are well-documented inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathways.[1][2][3][12][13][14][15] These pathways are crucial for cell proliferation, survival, and angiogenesis, and their inhibition is a key mechanism of the anti-cancer effects of cucurbitacins.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Vehicle | High concentration of this compound. Incompatible vehicle. | Decrease the final concentration of this compound. Test different co-solvents (e.g., PEG400, Solutol HS 15) in your vehicle. Prepare fresh formulations for each administration. |
| Acute Toxicity or Animal Death | Dose is too high. Rapid systemic exposure. Vehicle toxicity. | Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Consider a slower administration rate for intravenous injections. Run a vehicle-only control group to rule out vehicle-related toxicity. |
| Lack of Efficacy (e.g., no tumor growth inhibition) | Dose is too low. Poor bioavailability. Inappropriate administration route. Rapid metabolism. | Increase the dose, but do not exceed the MTD. Consider a different administration route that may increase bioavailability (e.g., i.v. instead of i.p.). Increase the frequency of administration based on pharmacokinetic data if available. |
| Inconsistent Results Between Animals | Inaccurate dosing. Variability in animal health. Inconsistent formulation preparation. | Ensure accurate and consistent dosing for each animal. Use healthy animals of a similar age and weight. Standardize the formulation preparation procedure. |
Data Presentation
Table 1: Summary of In Vivo Dosing for Various Cucurbitacins
| Cucurbitacin | Animal Model | Dose | Administration Route | Frequency | Reference |
| Cucurbitacin C | SCID Mice | 0.1 mg/kg | Intraperitoneal (i.p.) | Three times per week | [1] |
| Cucurbitacin I | Nude Mice | 1 mg/kg and 2 mg/kg | Injection (unspecified) | Every three days | [3] |
| Cucurbitacin B | Rats | 0.1 mg/kg | Intravenous (i.v.) | Single dose | [6] |
| Cucurbitacin B | Rats | 2-4 mg/kg | Oral gavage | Single dose | [6] |
Table 2: Pharmacokinetic Parameters of Cucurbitacin B in Rats (Intravenous Administration, 0.1 mg/kg)
| Parameter | Value | Unit | Reference |
| Half-life (t1/2) | 1.285 ± 1.390 | h | [4] |
| Clearance (CL) | 3.627 ± 0.487 | L/h/kg | [4] |
| Volume of distribution (Vd) | 6.721 ± 7.429 | L/kg | [4] |
| AUC (0-t) | 811.615 ± 111.578 | µg·h/L | [4] |
Experimental Protocols
Protocol 1: General Procedure for Formulation of this compound for In Vivo Administration
-
Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.
-
Vehicle Preparation: Prepare the desired vehicle for injection. A common vehicle is a mixture of DMSO, Cremophor EL, and saline. For example, a 1:1:8 ratio of DMSO:Cremophor EL:Saline (v/v/v).
-
Final Formulation: On the day of injection, dilute the this compound stock solution with the prepared vehicle to the final desired concentration for dosing. For example, to achieve a 1 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 0.2 mg/mL.
-
Administration: Administer the freshly prepared formulation to the animals via the chosen route (e.g., intraperitoneal injection).
Protocol 2: Xenograft Tumor Model for Efficacy Studies
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 × length × width².[3]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[1]
-
Drug Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
Caption: Experimental workflow for in vivo this compound studies.
Caption: Simplified signaling pathways targeted by this compound.
Caption: Troubleshooting logic for in vivo this compound experiments.
References
- 1. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Study on in vivo pharmacokinetics of cucurbitacin injection in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 11. A Report of Cucurbitacin Poisonings in Humans – The Cucurbit Genetics Cooperative (CGC) [cucurbit.info]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro and In Vivo Antitumor Activity of a Novel Semisynthetic Derivative of Cucurbitacin B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the long-term storage of Cucurbitacin S
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Cucurbitacin S.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] When stored properly at this temperature, it is expected to be stable for at least four years.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents.[2][3] For laboratory use, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide.[2][3] For example, a stock solution can be made by dissolving this compound in the solvent of choice, which should be purged with an inert gas.[1]
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: Stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, the stock solution is stable for at least one year, and at -80°C, it can be stable for up to two years.
Q4: How long are aqueous solutions of this compound stable?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For experiments requiring an aqueous buffer, the organic stock solution should be diluted into the aqueous buffer or isotonic saline immediately before use.[1]
Q5: What factors can lead to the degradation of this compound?
A5: Exposure to high temperatures and elevated pH can lead to the degradation of cucurbitacins. Aqueous alkali solutions can break down cucurbitacins by disrupting their ring structure. Enzymatic degradation can also occur in crude extracts but can be controlled by heat treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in cell culture media | The final concentration of the organic solvent (e.g., DMSO) is too high, or the final concentration of this compound exceeds its solubility in the aqueous media. | - Ensure the final concentration of the organic solvent in your experiment is insignificant, as it may have physiological effects at low concentrations.[1] - To enhance aqueous solubility, first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1] - Perform a solubility test to determine the maximum soluble concentration in your specific experimental media. |
| Inconsistent or no biological activity | - Degradation of this compound: Improper storage of the solid compound or stock solution. - Repeated freeze-thaw cycles: This can lead to the degradation of the compound in the stock solution. - Instability in aqueous media: The compound may have degraded in the experimental media before or during the assay. | - Verify the storage conditions of your solid this compound and stock solutions. - Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. - Minimize the time between the preparation of the final aqueous solution and its use in the experiment. |
| Variability between experimental replicates | - Inaccurate pipetting of viscous stock solutions: DMSO is more viscous than water, which can lead to pipetting errors. - Incomplete mixing: The compound may not be uniformly distributed in the final solution. | - Use positive displacement pipettes for accurate handling of viscous solutions. - Ensure thorough mixing after each dilution step. Vortexing or gentle agitation is recommended. |
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Reported Stability |
| Crystalline Solid | N/A | -20°C | ≥ 4 years[1] |
| Stock Solution | DMSO | -20°C | ≥ 1 year |
| Stock Solution | DMSO | -80°C | ≥ 2 years |
| Aqueous Solution | Aqueous Buffers / Saline | Not Recommended | ≤ 1 day[1] |
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample. The exact parameters may need to be optimized for your specific HPLC system and column.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 reverse-phase HPLC column
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a gradient of acetonitrile in water. A common gradient starts with a lower concentration of acetonitrile and increases over the course of the run.[3]
3. Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a known volume of the prepared sample onto the column.
-
Run the gradient elution program.
-
Monitor the elution profile using a UV detector at a wavelength between 228-234 nm, which is the absorption maxima for most cucurbitacins.[2][3]
5. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all compounds and multiplying by 100.
Visualizations
Caption: Recommended workflow for preparing and using this compound in experiments.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
References
Identifying and mitigating off-target effects of Cucurbitacin S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of Cucurbitacin S.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target effect of this compound?
A1: The primary and most well-documented on-target effect of cucurbitacins, including likely that of this compound, is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2] This pathway is crucial for cell proliferation, survival, and angiogenesis, and its constitutive activation is common in many cancers.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: While the specific off-target protein profile of this compound is not extensively documented, studies on other cucurbitacins suggest potential off-target interactions. Cucurbitacins are known for their broad bioactivity, which can be attributed to interactions with multiple cellular targets.[3][4] Their high cytotoxicity, often observed at concentrations close to their therapeutic dose, suggests the presence of off-target effects.[5] General toxicities observed with cucurbitacins include gastrointestinal irritation and effects on the liver and kidneys. At a molecular level, some cucurbitacins have been shown to interact with cytoskeletal components like actin and microtubules.[6]
Q3: How can I experimentally identify the off-target proteins of this compound in my model system?
A3: There are several robust experimental approaches to identify the off-target proteins of a small molecule like this compound. These include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in protein thermal stability. Target engagement by this compound will increase the melting temperature of the bound protein.
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique uses a modified version of this compound (a chemical probe) to "fish" for its binding partners in a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Quantitative Proteomics (e.g., SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with affinity purification to differentiate specific binders from non-specific background proteins, providing a more accurate off-target profile.
Q4: What are the general strategies to mitigate the off-target effects of this compound?
A4: Mitigating off-target effects is crucial for developing a safe and effective therapeutic. Key strategies include:
-
Chemical Modification: Modifying the chemical structure of this compound can help to reduce its toxicity while maintaining or even enhancing its on-target activity. This could involve altering functional groups that contribute to off-target binding.
-
Combination Therapy: Using this compound in combination with other therapeutic agents can allow for lower, less toxic doses to be used while still achieving a synergistic therapeutic effect.[1]
-
Targeted Delivery Systems: Encapsulating this compound in nanocarriers can improve its delivery to the target tissue, thereby reducing systemic exposure and off-target toxicity.
Troubleshooting Guides
Issue 1: I am observing significant cytotoxicity in my cell line at concentrations where I expect on-target activity.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a dose-response curve and compare the IC50 value for cytotoxicity with the IC50 for on-target pathway inhibition (e.g., pSTAT3 levels). A significant discrepancy may indicate off-target effects. 2. Test this compound in a cell line that does not express the intended target (if possible). Persistent toxicity suggests off-target effects. 3. Use a structurally unrelated inhibitor of the same target. If the toxicity is not replicated, it is likely an off-target effect of this compound. |
| High concentration of vehicle (e.g., DMSO) | Ensure the final concentration of the vehicle is consistent across all experiments and is at a non-toxic level for your specific cell line. |
Issue 2: My experimental results are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Steps |
| Compound instability | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| Cell line variability | Maintain consistent cell culture conditions, including passage number and confluency. Regularly check for mycoplasma contamination. |
| Complex biological response | The observed phenotype may be a result of the interplay between on-target and off-target effects. Consider using systems biology approaches to deconvolute the signaling pathways involved. |
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cucurbitacins against different cancer cell lines. While specific data for this compound is limited, these values for related compounds illustrate the potent anticancer activity of this class of molecules.
| Cucurbitacin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cucurbitacin B | T47D | Breast Cancer | ~0.05 | [7] |
| SKBR-3 | Breast Cancer | ~0.01 | [7] | |
| MCF-7 | Breast Cancer | ~0.1 | [7] | |
| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | ~0.1 | ||
| Cucurbitacin D | HeLa | Cervical Cancer | 7.3 | [1] |
| A549 | Lung Cancer | 7.8 | [1] | |
| Cucurbitacin E | NCI-N87 | Gastric Cancer | ~0.06 (in combination with Doxorubicin) | [6] |
| HuT-78 | Cutaneous T-Cell Lymphoma | 17.38 | ||
| SeAx | Cutaneous T-Cell Lymphoma | 22.01 | ||
| Cucurbitacin I | HuT-78 | Cutaneous T-Cell Lymphoma | 13.36 | |
| SeAx | Cutaneous T-Cell Lymphoma | 24.47 | ||
| Cucurbitacin IIb | HeLa | Cervical Cancer | 7.3 | [1] |
| A549 | Lung Cancer | 7.8 | [1] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized framework for assessing the binding of this compound to its intracellular targets.
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Transfer the cell suspensions into PCR tubes or plates and heat them to a range of temperatures for a set duration (e.g., 3 minutes).
-
Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction can be quantified by Western blotting or other protein detection methods. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.
2. Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol outlines a general workflow for identifying the binding partners of this compound.
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the this compound molecule without disrupting its binding activity.
-
Lysate Preparation: Prepare a native cell lysate from the cell line or tissue of interest.
-
Affinity Purification: Incubate the cell lysate with the this compound probe immobilized on beads (e.g., streptavidin beads for a biotin tag).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are consistently and specifically pulled down with the this compound probe are potential on- and off-targets.
Visualizations
Caption: On-target effect of this compound on the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for identifying off-target effects of this compound.
Caption: Logical relationship of strategies to mitigate off-target effects.
References
- 1. CUCURBITACIN D IS A DISRUPTOR OF THE HSP90 CHAPERONE MACHINERY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacins: elucidation of their interactions with the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cucurbitacin S In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the in vivo toxicity of Cucurbitacin S. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in vivo toxicity?
Cucurbitacins, a class of tetracyclic triterpenoids, are known for their potent cytotoxic effects, which are closely linked to their therapeutic activities. The toxicity is not fully elucidated for every analogue, but it is generally understood that their bitter taste is an indicator of potential toxicity.[1] Ingestion of plants containing high levels of cucurbitacins can lead to severe gastrointestinal symptoms, and in some cases, can be fatal.[1][2] The primary mechanism of action for many cucurbitacins involves the inhibition of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cell growth, proliferation, and survival.[3]
Q2: What are the main approaches to reduce the in vivo toxicity of this compound?
The primary strategies to mitigate the in vivo toxicity of this compound and other cucurbitacins focus on enhancing their therapeutic index by either modifying the molecule itself or controlling its delivery to the target site. The main approaches include:
-
Structural Modification: Chemical modification of the cucurbitacin structure to create analogues or prodrugs can reduce toxicity to normal cells while maintaining or even enhancing anticancer activity.[2][4]
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanocarriers can improve its solubility, stability, and bioavailability, while also enabling targeted delivery to tumor tissues, thereby reducing systemic exposure and toxicity.[5] Commonly explored systems include:
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents may allow for lower, less toxic doses of each compound to be used while achieving a synergistic therapeutic effect.[12]
Q3: Is there a known LD50 value for this compound?
Quantitative Toxicity Data for Various Cucurbitacins
| Cucurbitacin | Animal Model | Route of Administration | LD50 Value | Reference |
| Cucurbitacin D | Rat | Oral | 8.2 mg/kg | [13] |
| Mouse | Oral | 5 mg/kg | [13] | |
| Cucurbitacin E | Mouse | Oral | 340 mg/kg | [14] |
| Mouse | Intraperitoneal | 2 mg/kg | [14] | |
| Cucurbitacin I | Mouse | Oral | 5 mg/kg | [15] |
Troubleshooting Guides
Guide 1: Troubleshooting High Toxicity in Animal Models
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpectedly high mortality or severe adverse effects at calculated doses. | High intrinsic toxicity of the free compound. | 1. Reduce the dose: Conduct a dose-response study to determine the maximum tolerated dose (MTD). 2. Change the route of administration: Intraperitoneal or intravenous administration can sometimes lead to higher systemic toxicity compared to oral administration, depending on the formulation. 3. Implement a toxicity reduction strategy: Utilize a drug delivery system (e.g., nanoemulsion, liposomes) to improve the therapeutic index. |
| Significant weight loss and signs of distress in the animal cohort. | Gastrointestinal toxicity. | 1. Monitor animal welfare closely: Implement a humane endpoint protocol. 2. Administer supportive care: Provide hydration and nutritional support as per veterinary guidance. 3. Consider a different formulation: A targeted delivery system can help minimize exposure to healthy tissues. |
| Inconsistent toxicity results between experiments. | Variability in drug formulation or animal handling. | 1. Standardize formulation protocol: Ensure consistent preparation of the this compound solution or suspension. 2. Ensure consistent animal handling: Use animals of the same age, sex, and strain, and maintain consistent environmental conditions. |
Guide 2: Troubleshooting Formulation of this compound Delivery Systems
| Observed Issue | Potential Cause | Recommended Solution |
| Low encapsulation efficiency in liposomes. | Poor lipid composition or preparation method. | 1. Optimize lipid composition: Vary the ratio of phospholipids and cholesterol. 2. Select an appropriate preparation method: The thin-film hydration method is commonly used. Ensure complete removal of the organic solvent.[9][11] 3. Adjust drug-to-lipid ratio: A very high drug concentration can lead to poor encapsulation. |
| Instability of nanoemulsion (phase separation). | Inappropriate oil, surfactant, or co-surfactant selection. | 1. Screen different components: Test various oils, surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol) to find an optimal combination.[6][8] 2. Construct a pseudo-ternary phase diagram: This will help identify the stable nanoemulsion region for different component ratios.[6] |
| Particle size of nanocarriers is too large or inconsistent. | Issues with homogenization or extrusion. | 1. Optimize homogenization/sonication parameters: Adjust the time and power of sonication or the speed and duration of homogenization. 2. Use extrusion: For liposomes, passing the formulation through polycarbonate membranes of defined pore sizes can produce vesicles with a uniform size.[10] |
Experimental Protocols
Protocol 1: General Method for Preparation of this compound Nanoemulsion
This protocol is a general guideline based on methods for other cucurbitacins and may require optimization for this compound.[6][8]
-
Screening of Excipients:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Sefsol 218, olive oil, oleic acid). Select the oil with the highest solubilizing capacity.
-
Surfactant: Screen various non-ionic surfactants (e.g., Tween 80, Tween 20, Cremophor EL) for their ability to emulsify the selected oil phase.
-
Co-surfactant: Screen various co-surfactants (e.g., Transcutol, PEG 400) to enhance the emulsification and stability.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
-
Titrate each mixture with water and observe for the formation of a clear or bluish-white nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of this compound Nanoemulsion:
-
Select a formulation from the stable nanoemulsion region identified in the phase diagram.
-
Dissolve this compound in the oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix.
-
Slowly add the aqueous phase to the oil mixture with gentle stirring, followed by high-speed homogenization or ultrasonication until a transparent or translucent nanoemulsion is formed.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Measure the entrapment efficiency of this compound using a suitable analytical method like HPLC.
-
Protocol 2: General Method for Liposomal Encapsulation of this compound
This protocol is a general guideline based on the thin-film hydration method.[9][10][11]
-
Preparation of the Lipid Film:
-
Dissolve the lipids (e.g., DSPC or other phospholipids) and cholesterol in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under a high vacuum for several hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature (Tc). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should also be performed at a temperature above the Tc.
-
-
Purification and Characterization:
-
Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Determine the particle size, PDI, and zeta potential of the liposomes using DLS.
-
Measure the encapsulation efficiency using a suitable analytical method like HPLC after lysing the liposomes with a detergent.
-
Visualizations
Signaling Pathways Modulated by Cucurbitacins
Caption: Simplified JAK/STAT signaling pathway and its inhibition by this compound.
Experimental Workflow for Evaluating Toxicity Reduction Strategies
Caption: A logical workflow for the development and evaluation of strategies to reduce this compound toxicity.
References
- 1. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. protocols.io [protocols.io]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Application of Cucurbitacins as Anticancer Agents [mdpi.com]
- 13. echemi.com [echemi.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Establishing appropriate experimental controls for Cucurbitacin S studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucurbitacin S. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other members of the cucurbitacin family, is primarily known to be a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][2][3] Specifically, it targets the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and angiogenesis.[2][3] Additionally, cucurbitacins are known to disrupt the actin cytoskeleton.[2]
Q2: How should I prepare and store this compound for in vitro experiments?
This compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[6]
Q3: What are the typical effective concentrations of this compound for in vitro studies?
The effective concentration of this compound can vary depending on the cell line and the specific assay. While extensive data for this compound is limited, data from other cucurbitacins, such as B, E, and I, can provide a starting point. The IC50 values for these related compounds typically fall within the nanomolar to low micromolar range. For instance, Cucurbitacin I has shown IC50 values ranging from 0.27 µM to 0.48 µM in pancreatic cancer cell lines.[7] For initial experiments with this compound, a dose-response study is recommended, starting from a low nanomolar range (e.g., 10 nM) up to a low micromolar range (e.g., 10 µM).
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Potential Cause:
-
Low Aqueous Solubility: Cucurbitacins are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[5][8]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate out of solution.[6]
-
High Final Concentration: The desired final concentration may exceed the solubility limit of this compound in the media.
-
Media Components: Interactions with salts, proteins, or other components in the culture medium can lead to precipitation.[9][10]
-
Temperature and pH: Fluctuations in temperature or pH of the media can affect the compound's solubility.[6]
Solutions:
-
Optimize Dissolution: Ensure the this compound is fully dissolved in the DMSO stock. Gentle warming (to room temperature) and vortexing can aid dissolution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the cell culture medium to reach the final concentration.
-
Reduce Final Concentration: If precipitation persists, try using a lower final concentration of this compound.
-
Check Media Conditions: Ensure the pH of your media is stable and within the optimal range (typically 7.2-7.4). Avoid drastic temperature changes when preparing your working solutions.
-
Serum Concentration: If working in low-serum or serum-free conditions, be aware that solubility issues may be more pronounced. Serum proteins can sometimes help to solubilize hydrophobic compounds.[6]
Issue 2: Inconsistent or No Inhibition of STAT3 Phosphorylation
Potential Cause:
-
Suboptimal this compound Concentration: The concentration used may be too low to effectively inhibit STAT3 phosphorylation in your specific cell line.
-
Incorrect Timing: The time point for assessing STAT3 phosphorylation may be too early or too late.
-
Poor Antibody Quality: The primary antibody against phosphorylated STAT3 (p-STAT3) may not be specific or sensitive enough.
-
Issues with Western Blotting Technique: Problems with protein extraction, gel electrophoresis, transfer, or antibody incubation can all lead to poor results.
Solutions:
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a range of this compound concentrations. Also, conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of p-STAT3.
-
Validate Antibodies: Use a well-validated antibody for p-STAT3. Include a positive control, such as cells treated with a known STAT3 activator like Interleukin-6 (IL-6), to confirm the antibody is working correctly.[11] A negative control (untreated cells) should also be included.
-
Optimize Western Blotting Protocol: Ensure complete cell lysis and protein extraction. Use appropriate loading controls (e.g., total STAT3, GAPDH, or β-actin) to normalize your results. Optimize antibody concentrations and incubation times.
Issue 3: High Background in Flow Cytometry for Cell Cycle or Apoptosis Analysis
Potential Cause:
-
Non-specific Antibody Binding: The antibodies used (e.g., for Annexin V) may be binding non-specifically to cells.
-
Cell Clumping: Aggregates of cells can lead to inaccurate readings.
-
Autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with the signal from your fluorescent dyes.
-
Improper Gating: Incorrectly set gates during data acquisition and analysis can lead to skewed results.
Solutions:
-
Blocking: Use a blocking buffer (e.g., containing BSA or serum) to reduce non-specific antibody binding.
-
Single-Cell Suspension: Ensure you have a single-cell suspension before staining. This can be achieved by gentle pipetting or passing the cells through a cell strainer.
-
Compensation and Controls: Use appropriate compensation controls (single-stained samples) to correct for spectral overlap between different fluorochromes. Include unstained cells as a control to assess autofluorescence.
-
Gating Strategy: Develop a clear and consistent gating strategy. Start by gating on your cell population of interest based on forward and side scatter, then proceed to analyze the fluorescence channels.
Data Presentation
Table 1: IC50 Values of Various Cucurbitacins in Different Cancer Cell Lines
| Cucurbitacin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cucurbitacin I | ASPC-1 | Pancreatic Cancer | 0.2726 | [7] |
| Cucurbitacin I | BXPC-3 | Pancreatic Cancer | 0.3852 | [7] |
| Cucurbitacin I | CFPAC-1 | Pancreatic Cancer | 0.3784 | [7] |
| Cucurbitacin I | SW 1990 | Pancreatic Cancer | 0.4842 | [7] |
| Cucurbitacin E | MDA-MB-468 | Triple Negative Breast Cancer | ~0.05 | [12] |
| Cucurbitacin E | SW527 | Triple Negative Breast Cancer | ~0.1 | [12] |
| Cucurbitacin B | PC3 | Prostate Cancer | 9.67 | [13] |
| Cucurbitacin C | PC-3 | Prostate Cancer | 0.0196 | [14] |
| Cucurbitacin C | T24 | Bladder Cancer | 0.0452 | [14] |
| Cucurbitacin C | HepG2 | Hepatoblastoma | 0.0631 | [14] |
Note: This table provides a reference for the range of effective concentrations of cucurbitacins. Researchers should perform their own dose-response experiments for this compound in their specific cell lines.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for the desired time (e.g., 6 or 24 hours). Include a vehicle control (DMSO). For a positive control, treat a separate well with a known STAT3 activator like IL-6 (e.g., 20 ng/mL for 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an 8-10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. On a separate blot, or after stripping, probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
References
- 1. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. raybiotech.com [raybiotech.com]
- 5. phcogrev.com [phcogrev.com]
- 6. benchchem.com [benchchem.com]
- 7. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 13. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cucurbitacin S with Cucurbitacins B, E, and I for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biochemical and cytotoxic properties of Cucurbitacin S against the more extensively studied Cucurbitacins B, E, and I. Cucurbitacins, a group of structurally complex triterpenoids, have garnered significant interest in the scientific community for their potent cytotoxic and anticancer activities. This report synthesizes available experimental data to facilitate an objective comparison of their performance, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways to aid in research and development.
Executive Summary
Cucurbitacins B, E, and I are well-documented inhibitors of the JAK/STAT signaling pathway, leading to apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] Experimental data, primarily from in vitro studies, consistently demonstrate their potent cytotoxic effects across a range of cancer types. This compound, while structurally related, has been less extensively studied. The available comparative data suggests that this compound generally exhibits lower cytotoxic potency compared to Cucurbitacins B, E, and I. This guide presents a comprehensive overview of the existing research to inform further investigation into the therapeutic potential of these compounds.
Comparative Cytotoxicity
The cytotoxic effects of Cucurbitacins S, B, E, and I have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Table 1: Comparative IC50 Values of Cucurbitacins in Gastric Cancer Cell Lines
| Compound | NCI-N87 (nM) | BGC-823 (nM) | SNU-16 (nM) | SGC-7901 (nM) | MGC-803 (nM) |
| Cucurbitacin B | ~100 | ~110 | ~90 | ~120 | ~100 |
| Cucurbitacin E | ~80 | ~90 | ~85 | ~130 | ~95 |
| Cucurbitacin I | ~95 | ~105 | ~90 | ~115 | ~105 |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Data adapted from a study on the effects of various cucurbitacins on gastric cancer cell lines. The study indicated that Cucurbitacins B, D, E, and I showed significant cytotoxicity, while this compound was largely inactive at the tested concentrations.
Table 2: IC50 Values of Cucurbitacins B, E, and I in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cucurbitacin B | PC3 | Prostate Cancer | 9.67 ± 1.04 | [4] |
| BEL-7402 | Hepatocellular Carcinoma | Not specified, induced apoptosis | [2] | |
| CNE1 | Nasopharyngeal Carcinoma | 0.016 | [5] | |
| MCF7:5C | Breast Cancer | 3.2 | [6] | |
| MDA-MB-231 | Breast Cancer | 2.4 | [6] | |
| SKBR-3 | Breast Cancer | 1.9 | [6] | |
| Cucurbitacin E | HuT-78 | Cutaneous T-cell Lymphoma | 17.38 | [1] |
| SeAx | Cutaneous T-cell Lymphoma | 22.01 | [1] | |
| SW 1353 | Chondrosarcoma | Lower than Cucurbitacin D | [7] | |
| TNBC lines | Triple-Negative Breast Cancer | 0.01 - 0.07 | [8] | |
| Cucurbitacin I | HuT-78 | Cutaneous T-cell Lymphoma | 13.36 | [1] |
| SeAx | Cutaneous T-cell Lymphoma | 24.47 | [1] | |
| SW 1353 | Chondrosarcoma | Higher toxicity than Cucurbitacin D | [7] | |
| ASPC-1 | Pancreatic Cancer | 0.2726 | [9] | |
| BXPC-3 | Pancreatic Cancer | 0.3852 | [9] | |
| CFPAC-1 | Pancreatic Cancer | 0.3784 | [9] | |
| SW 1990 | Pancreatic Cancer | 0.4842 | [9] |
Mechanisms of Action
The primary mechanism of action for the potent cytotoxic effects of Cucurbitacins B, E, and I is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, particularly targeting STAT3.[1][3][10] This pathway is crucial for cell proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers.
By inhibiting the phosphorylation of JAK and STAT3, these cucurbitacins prevent the translocation of STAT3 to the nucleus, thereby downregulating the expression of target genes involved in cell survival (e.g., Bcl-2, Mcl-1) and proliferation (e.g., cyclin D1).[10][11] This disruption of the JAK/STAT pathway ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G2/M phase.[4][12]
While the primary mechanism for this compound remains less defined due to limited research, its structural similarity to other cucurbitacins suggests it may interact with similar cellular targets, albeit with lower affinity.
Signaling Pathway Diagram
Caption: Cucurbitacins B, E, and I inhibit the JAK/STAT3 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of cucurbitacins.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of cucurbitacins on cancer cell lines and to determine their IC50 values.
Materials:
-
Cancer cell lines (e.g., NCI-N87, BGC-823, SNU-16, SGC-7901, MGC-803)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cucurbitacins S, B, E, and I (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each cucurbitacin in culture medium. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.01 µM to 10 µM). A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of cucurbitacins or the vehicle control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the cucurbitacin concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine the effect of cucurbitacins on the phosphorylation of STAT3.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Cucurbitacins S, B, E, and I
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of each cucurbitacin for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-STAT3, anti-STAT3, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to p-STAT3 and total STAT3 can be quantified and normalized to the loading control (β-actin).
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating cucurbitacins.
Conclusion
This comparative analysis indicates that Cucurbitacins B, E, and I are potent cytotoxic agents against a variety of cancer cell lines, with their primary mechanism of action involving the inhibition of the JAK/STAT signaling pathway. In contrast, the currently available data suggests that this compound is significantly less potent. The provided data tables and experimental protocols offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships of these compounds, particularly focusing on the less-studied this compound, may unveil new therapeutic opportunities and lead to the development of novel anticancer agents.
References
- 1. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B induces apoptosis and S phase cell cycle arrest in BEL-7402 human hepatocellular carcinoma cells and is effective via oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. vigo-avocats.com [vigo-avocats.com]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacin E elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcogrev.com [phcogrev.com]
A Comparative Analysis of Cucurbitacins and Other STAT3 Inhibitors for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of cucurbitacins versus other prominent STAT3 inhibitors, supported by experimental data. This document aims to facilitate informed decisions in the selection of compounds for further investigation in cancer research and other STAT3-driven diseases.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This guide focuses on a comparative analysis of a class of natural compounds, the cucurbitacins, against other well-established small-molecule inhibitors of the STAT3 pathway: Stattic, Cryptotanshinone, and Niclosamide.
It is important to note that while this guide addresses the efficacy of the cucurbitacin family of compounds, specific experimental data for "Cucurbitacin S" was not available in the reviewed literature. The data presented for cucurbitacins is therefore representative of other well-characterized members of this family, such as Cucurbitacin B, D, E, I, and Q.
Quantitative Comparison of STAT3 Inhibitor Efficacy
The following tables summarize the in vitro efficacy of various STAT3 inhibitors, providing a quantitative basis for comparison. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of a specific biological activity, such as STAT3 phosphorylation or cell viability.
| Inhibitor | Assay Type | Cell Line / Condition | IC50 Value (µM) |
| Cucurbitacin B | Cell Viability | Pancreatic Cancer Cell Lines | ~0.05 - 0.1 |
| Cucurbitacin D | Cell Viability | Breast Cancer (MCF-7) | Not specified |
| Cucurbitacin E | Cell Viability | Bladder Cancer (T24) | 1.01[1] |
| Cucurbitacin I | STAT3 Phosphorylation | Lung Adenocarcinoma (A549) | 0.5[2] |
| Cell Viability | Pancreatic Cancer Cell Lines | 0.27 - 0.48[3] | |
| Cucurbitacin Q | STAT3 Activation | - | Potent Inhibition |
| Stattic | STAT3 SH2 Domain Binding (Cell-free) | - | 5.1[4][5] |
| Cell Viability | Head and Neck Squamous Cell Carcinoma | 2.3 - 3.5[6] | |
| Cryptotanshinone | STAT3 Inhibition (Cell-free) | - | 4.6[7][8] |
| Cell Viability | Ovarian Cancer (Hey) | 18.4[9] | |
| Cell Viability | Ovarian Cancer (A2780) | 11.2[9] | |
| Niclosamide | STAT3 Inhibition (Cell-free) | - | ~0.7[8] |
| Cell Viability | Prostate Cancer (Du145) | 0.7[10] | |
| Colony Formation | Prostate Cancer (Du145) | 0.1[10] |
In Vivo Efficacy
| Inhibitor | Animal Model | Tumor Type | Dosage | Outcome |
| Cucurbitacin I | Nude Mice Xenograft | Osteosarcoma | 0.5 or 1.0 mg/kg | Significant inhibition of tumor growth[11] |
| Cucurbitacin Q | Nude Mice Xenograft | Human Tumor | Not specified | Suppressed tumor growth[12] |
| Niclosamide | Xenograft Nude Mouse | Various Cancers | Not specified | Impressive in vivo antitumor activity[13] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the STAT3 signaling pathway and the points of intervention for the discussed inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine the levels of activated STAT3 by detecting its phosphorylated form at tyrosine 705.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with the desired concentrations of the STAT3 inhibitor or vehicle control for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total cell lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin or GAPDH.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the STAT3 inhibitor or vehicle control for 48-72 hours.
3. MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization of Formazan:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Fluorescence Polarization (FP) Assay for STAT3 Binding
This assay is used to quantify the binding affinity of inhibitors to the STAT3 SH2 domain.
1. Reagent Preparation:
-
Prepare a solution of recombinant full-length or the SH2 domain of STAT3 protein.
-
Prepare a solution of a fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain.
-
Prepare serial dilutions of the inhibitor compound.
2. Assay Procedure:
-
In a 96-well or 384-well black plate, add the STAT3 protein and the inhibitor at various concentrations.
-
Add the fluorescently labeled phosphopeptide probe to each well.
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
3. Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
4. Data Analysis:
-
A decrease in fluorescence polarization indicates that the inhibitor is displacing the fluorescent probe from the STAT3 SH2 domain.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of potential STAT3 inhibitors.
References
- 1. Cucurbitacin E Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of JSI-124 (cucurbitacin I), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Cryptotanshinone (Tanshinone C) | STAT inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. STAT3 Selective Inhibitors | Activators | Selleckchem.com [selleckchem.com]
- 9. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 inhibitor, cucurbitacin I, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anticancer effects of Cucurbitacin S across multiple cancer cell lines
While the broader family of cucurbitacins has demonstrated significant anticancer properties across a multitude of cancer cell lines, specific experimental data validating the effects of Cucurbitacin S remains limited in publicly available research. This guide, therefore, provides a comprehensive comparison of the well-documented anticancer activities of its close analogs—Cucurbitacin B, D, E, and I—offering valuable insights for researchers, scientists, and drug development professionals. The methodologies and findings presented herein serve as a robust framework for evaluating the therapeutic potential of this potent class of natural compounds.
Cucurbitacins, a class of tetracyclic triterpenoids predominantly found in plants of the Cucurbitaceae family, are recognized for their wide range of biological activities, including potent cytotoxic and antiproliferative effects against cancer cells.[1][2] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.[3][4][5] This guide synthesizes experimental data to compare the anticancer efficacy of Cucurbitacins B, D, E, and I across various cancer cell lines.
Comparative Efficacy: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Cucurbitacins B, D, E, and I in several cancer cell lines, highlighting their varying degrees of cytotoxicity.
| Cucurbitacin | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 0.01 - 0.1 | [6] |
| MCF-7 | Breast Cancer | 0.01 - 0.1 | [6] | |
| SGC7901 | Gastric Cancer | Varies (Dose-dependent inhibition) | [7] | |
| BGC823 | Gastric Cancer | Varies (Dose-dependent inhibition) | [7] | |
| Cucurbitacin D | MCF7/ADR (Doxorubicin-resistant) | Breast Cancer | Significant suppression at 0.125 - 16 µg/mL | [8] |
| YD-8, YD-9, YD-38 | Oral Cancer | Potent inhibition at 0.1 - 0.5 µM | [9] | |
| AGS | Gastric Cancer | 0.3 µg/mL | [10] | |
| Cucurbitacin E | MDA-MB-468 | Triple Negative Breast Cancer | ~0.01 - 0.07 | [2] |
| SW527 | Triple Negative Breast Cancer | ~0.01 - 0.07 | [2] | |
| NCI-N87 | Gastric Cancer | 0.08 - 0.13 | [11] | |
| AGS | Gastric Cancer | 0.1 µg/mL | [10] | |
| Cucurbitacin I | ASPC-1 | Pancreatic Cancer | 0.2726 | [12] |
| BXPC-3 | Pancreatic Cancer | 0.3852 | [12] | |
| CFPAC-1 | Pancreatic Cancer | 0.3784 | [12] | |
| SW 1990 | Pancreatic Cancer | 0.4842 | [12] | |
| AGS | Gastric Cancer | 0.5 µg/mL | [10] |
Key Signaling Pathways Targeted by Cucurbitacins
Cucurbitacins exert their anticancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, and survival. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Mitogen-activated protein kinase (MAPK) pathway are two of the most significantly affected cascades.[3][5]
The JAK/STAT pathway is a primary target for many cucurbitacins.[3] These compounds have been shown to inhibit the phosphorylation of STAT3 and/or JAK2, thereby preventing STAT3-mediated gene transcription, which is crucial for the survival and proliferation of many cancer cells.[1] The MAPK pathway, also important for cancer cell proliferation and survival, is another key target.[3]
Experimental Protocols
The validation of the anticancer effects of cucurbitacins relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays cited in the referenced studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the cucurbitacin compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 570 and 600 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.[13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment and Harvesting: Cells are treated with the cucurbitacin compound for a designated time. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[3]
-
Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) are added to the cell suspension.[3]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.[17]
-
Protein Extraction: Following treatment with the cucurbitacin, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[18]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).[18]
-
Gel Electrophoresis: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[20]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[20]
References
- 1. kumc.edu [kumc.edu]
- 2. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects of SH003 and its active component Cucurbitacin D on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Investigating synergistic effects of Cucurbitacin S with standard chemotherapeutic agents
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer treatments has led researchers to explore the potential of natural compounds in combination with standard chemotherapy. Among these, Cucurbitacin S, a member of the highly oxidized tetracyclic triterpenoid family of cucurbitacins, has garnered attention for its potential synergistic effects with conventional anticancer drugs. This guide provides a comparative analysis of the synergistic potential of cucurbitacins, with a focus on this compound, when paired with standard chemotherapeutic agents, supported by available experimental data and detailed methodologies.
Comparative Analysis of Synergistic Effects
Cucurbitacins, including variants such as B, D, E, and I, have demonstrated significant synergistic activity with a range of chemotherapeutic drugs across various cancer cell lines.[1][2] This synergy often results in enhanced cytotoxicity, increased apoptosis, and cell cycle arrest in cancer cells, surpassing the efficacy of individual drug treatments.[3][4] While specific quantitative data for this compound in combination therapies is an emerging area of research, the broader family of cucurbitacins provides a strong basis for its potential.
The primary mechanism underlying the anticancer effects of cucurbitacins is the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly targeting STAT3.[3][5] This pathway is crucial for cell proliferation, survival, and angiogenesis in many cancers.[3] By inhibiting STAT3 phosphorylation, cucurbitacins can suppress tumor growth and enhance the efficacy of other cytotoxic agents.[3][5]
Below is a summary of observed synergistic effects between various cucurbitacins and standard chemotherapeutic agents.
| Cucurbitacin | Chemotherapeutic Agent | Cancer Cell Line | Observed Synergistic Effects | IC50 Values (if available) | Reference |
| Cucurbitacin E | Doxorubicin | NCI-N87 (Gastric) | Significantly increased sensitivity to Doxorubicin, enhanced apoptosis. | Doxorubicin alone: 700 nM; Doxorubicin + 60 nM CuE: 100 nM | [6] |
| Cucurbitacin B | Doxorubicin | 8505C, CAL62 (Anaplastic Thyroid) | Increased cytotoxic activity compared to Doxorubicin alone; Combination Index (CI) values < 1.0. | Not specified | [7] |
| Cucurbitacin B | Cisplatin | MB49 (Bladder) | Synergistic reduction in cell viability. | 24h: CuB: 0.5 µM, Cis: 30 µM; Combo: CuB: 0.05 µM, Cis: 20 µM48h: CuB: 0.25 µM, Cis: 20 µM; Combo: CuB: 0.1 µM, Cis: 10 µM | [8] |
| Cucurbitacin B | Cisplatin | Hep-2 (Laryngeal) | Synergistic induction of apoptosis, cell cycle arrest, and growth inhibition. | Not specified | [3] |
| Cucurbitacin E | Cisplatin | Breast Cancer Cells | Enhanced growth inhibition. | Not specified | [5] |
| Cucurbitacin B | Paclitaxel | Gastric Cancer Cells | Synergistic cytotoxicity. | IC50 (PTX alone): 0.87-1.00 µg/ml; IC50 (PTX + CuB): 0.33-0.29 µg/ml | [9] |
| Cucurbitacin B | Gemcitabine | Pancreatic Cancer Cells | Synergistically potentiated antiproliferative effects. | Not specified | [10][11] |
| Cucurbitacin D | Docetaxel | Prostate Cancer Stem Cells | Effectively inhibited cancer cell growth and cloning potential. | Not specified | [1] |
| Cucurbitacin I | Doxorubicin | M5076 (Ovarian Sarcoma) | Enhanced cytotoxicity, reduced tumor volume and weight. | Not specified | [1][4] |
| Cucurbitacin IIa | Doxorubicin | HepG2 (Liver) | Significantly decreased the IC50 of Doxorubicin. | Not specified | [12] |
Key Signaling Pathways and Experimental Workflows
To investigate the synergistic effects of this compound and chemotherapeutic agents, a series of in vitro experiments are typically conducted. The following diagrams illustrate a representative experimental workflow and the key signaling pathway targeted by cucurbitacins.
The diagram above outlines a standard procedure for assessing the combined therapeutic effects of this compound and a chemotherapeutic agent. This workflow allows for the determination of enhanced cancer cell killing and provides insights into the underlying molecular mechanisms.
References
- 1. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends [mdpi.com]
- 5. Growth inhibitory effect of Cucurbitacin E on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin has a synergistic cytotoxicity with cucurbitacin B in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B and cisplatin induce the cell death pathways in MB49 mouse bladder cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive Oxygen Species-Responsive Nanococktail With Self-Amplificated Drug Release for Efficient Co-Delivery of Paclitaxel/Cucurbitacin B and Synergistic Treatment of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cucurbitacin B, a novel in vivo potentiator of gemcitabine with low toxicity in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cucurbitacin IIa promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of the Molecular Targets of Cucurbitacins: A Comparative Guide
A note on Cucurbitacin S: Extensive literature review reveals a significant gap in research specifically investigating the molecular targets of this compound. While its unique chemical structure, featuring an additional ring compared to most other cucurbitacins, is acknowledged, dedicated studies on its mechanism of action and molecular interactions are scarce.[1][2] Therefore, this guide will focus on the well-characterized molecular targets of the broader cucurbitacin family, providing a framework for the cross-validation and comparison of compounds like this compound in future research. The data and protocols presented herein are derived from studies on more extensively researched cucurbitacins, such as Cucurbitacin B, D, E, and I.
Introduction
Cucurbitacins are a class of structurally diverse triterpenoids found in various plants, notably those of the Cucurbitaceae family.[1] These compounds exhibit a wide range of biological activities, with their potent anticancer properties being of particular interest to the scientific community.[3][4][5] The primary mechanism of action for many cucurbitacins involves the modulation of key signaling pathways that are often dysregulated in cancer, including the JAK/STAT, MAPK, and PI3K/AKT pathways.[3] This guide provides a comparative overview of the molecular targets of common cucurbitacins, supported by experimental data and detailed protocols to aid researchers in the cross-validation of these and other related compounds.
Comparative Analysis of Cytotoxicity
The cytotoxic activity of different cucurbitacins varies across different cancer cell lines. This variability is influenced by the specific molecular profile of the cancer cells and the subtle structural differences between the cucurbitacin analogues. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Cucurbitacin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cucurbitacin E | SAS | Oral Squamous Cell Carcinoma | 3.69 | [6] |
| Cucurbitacin I | HuT-78 | Cutaneous T-cell Lymphoma | 13.36 | [7] |
| Cucurbitacin I | SeAx | Cutaneous T-cell Lymphoma | 24.47 | [7] |
| Cucurbitacin E | HuT-78 | Cutaneous T-cell Lymphoma | 17.38 | [7] |
| Cucurbitacin E | SeAx | Cutaneous T-cell Lymphoma | 22.01 | [7] |
| Cucurbitacin B | A549 | Lung Cancer | ~0.1 - 1.0 (Effective concentration) | [8] |
Key Molecular Targets and Signaling Pathways
The JAK/STAT signaling pathway is a primary and well-validated target of many cucurbitacins.[3] This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. In many cancers, the JAK/STAT pathway, particularly STAT3, is constitutively activated, promoting tumor growth and survival. Cucurbitacins have been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.[9][10][11]
Below is a diagram illustrating the inhibition of the JAK/STAT pathway by cucurbitacins.
Experimental Protocols for Target Validation
Cross-validation of molecular targets is crucial for confirming the mechanism of action of a compound. Below are detailed methodologies for key experiments used to validate the targets of cucurbitacins.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on a cell line.
-
Cell Seeding: Plate cells (e.g., 2 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the cucurbitacin compound (e.g., 0.05, 0.1, 0.2, 0.4 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of target proteins, such as STAT3.
-
Cell Lysis: Treat cells with the cucurbitacin compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the induction of apoptosis by a compound.
-
Cell Treatment: Plate cells (e.g., 5 x 10⁵ cells/well) in a 6-well plate and treat with the cucurbitacin compound for the desired time (e.g., 24 hours).[8]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental Workflow for Target Identification and Validation
The following diagram outlines a typical workflow for identifying and validating the molecular targets of a novel compound like this compound.
Conclusion
While specific experimental data on the molecular targets of this compound remains limited, the extensive research on other cucurbitacins provides a robust foundation for future investigations. The primary molecular targets for this class of compounds are key nodes in oncogenic signaling pathways, most notably the JAK/STAT pathway. The comparative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to cross-validate the molecular targets of this compound and other novel cucurbitacin analogues. Such studies are essential for the continued development of these potent natural compounds as potential anticancer therapeutics.
References
- 1. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities and potential molecular targets of cucurbitacins: a focus on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cucurbitacin I inhibits Stat3 and induces apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B inhibits gastric cancer progression by suppressing STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cucurbitacin E elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Cucurbitacin S and paclitaxel in breast cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the therapeutic potential of Cucurbitacin S and the widely-used chemotherapy drug, paclitaxel, in preclinical breast cancer models.
At a Glance: Key Performance Indicators
| Feature | This compound | Paclitaxel |
| Primary Mechanism of Action | JAK/STAT Pathway Inhibition | Microtubule Stabilization |
| Reported In Vitro Efficacy (IC50) | Potent low micromolar to nanomolar activity | Broad range from nanomolar to micromolar, depending on cell line |
| Reported In Vivo Efficacy | Significant tumor volume reduction | Established tumor growth inhibition |
| Primary Mode of Cell Death | Apoptosis and Cell Cycle Arrest (G2/M) | Apoptosis following Mitotic Arrest |
In Vitro Efficacy: A Comparative Analysis
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Cucurbitacin B (a close and well-studied analogue of this compound) and paclitaxel across various breast cancer cell lines.
Table 1: IC50 Values of Cucurbitacin B in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Citation |
| MCF-7 | ER+, PR+/-, HER2- | 3.2 - 4.12 | [1][2] |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | 2.4 | [1] |
| SK-BR-3 | ER-, PR-, HER2+ | 1.9 | [1] |
Table 2: IC50 Values of Paclitaxel in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Citation |
| MCF-7 | ER+, PR+/-, HER2- | 3.5 | [2] |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | 0.3 | [2] |
| SK-BR-3 | ER-, PR-, HER2+ | 4.0 | [2] |
In Vivo Antitumor Activity
Cucurbitacin B: In a study utilizing an orthotopic mouse model with MDA-MB-231 human breast cancer xenografts, intraperitoneal administration of Cucurbitacin B at a dose of 1.0 mg/kg resulted in a 55% reduction in tumor volume compared to the vehicle-treated control group after six weeks of treatment[3].
Paclitaxel: Paclitaxel has demonstrated significant inhibition of breast tumor growth in various in vivo models[4]. For instance, in a mouse model bearing MCF-7 xenografts, paclitaxel treatment led to a significant inhibition of tumor growth compared to the control group[4]. While a direct percentage comparison from a single study is not available, its efficacy in reducing tumor volume is well-established.
Mechanisms of Action: Signaling Pathways
The antitumor effects of this compound and paclitaxel are mediated through distinct signaling pathways, leading to the induction of apoptosis and cell cycle arrest.
This compound: Targeting the JAK/STAT Pathway
Cucurbitacins are potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, with a particular affinity for STAT3[5]. The constitutive activation of the JAK/STAT pathway is a hallmark of many cancers, including breast cancer, where it promotes cell proliferation, survival, and angiogenesis. By inhibiting the phosphorylation of JAK2 and STAT3, this compound prevents the translocation of STAT3 to the nucleus, thereby downregulating the expression of downstream target genes essential for tumor progression[5][6].
References
- 1. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth inhibitory effect of Cucurbitacin E on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparing novel delivery systems for Cucurbitacin S (e.g., nanoparticles, liposomes)
For Researchers, Scientists, and Drug Development Professionals
Cucurbitacin S, a member of the highly oxidized tetracyclic triterpenoid family of compounds, has garnered significant interest for its potent cytotoxic and anti-cancer properties. Like many of its counterparts, its therapeutic application is often hampered by poor aqueous solubility and potential systemic toxicity. Novel drug delivery systems, such as nanoparticles and liposomes, offer a promising strategy to overcome these limitations by enhancing bioavailability, providing controlled release, and enabling targeted delivery.
This guide provides an objective comparison of nanoparticle and liposome-based delivery systems for this compound and related cucurbitacins, supported by experimental data and detailed methodologies to aid in the design and evaluation of future research.
Performance of Cucurbitacin Delivery Systems: A Quantitative Comparison
While specific data for this compound is limited in publicly available literature, studies on structurally similar cucurbitacins, such as Cucurbitacin B and E, provide valuable insights into the performance of different delivery platforms. The following tables summarize key quantitative parameters from various formulations.
Nanoparticle-Based Formulations
Nanoparticles, particularly solid lipid nanoparticles (SLNs) and polymeric nanoparticles, offer a robust platform for encapsulating hydrophobic molecules like cucurbitacins.
| Formulation Type | Cucurbitacin Analogue | Core Material(s) | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Cucurbitacin B | Stearic Acid, Soy Lecithin | ~150 | ~ -33 | Not Reported | Not Reported | [1] |
| Polymeric Nanoparticles | Cucurbitacin B | PLGA, PVA | 145.4 ± 15.8 | -7.6 ± 0.8 | Optimized | Optimized | [2] |
| Biomimetic Nanoparticles | Cucurbitacin B | Polydopamine | ~75 | Not Reported | Not Reported | Not Reported | [3] |
| Hybrid Nanoparticles | Cucurbitacin B | PLGA, Lecithin, PEG-Phospholipid | 94.5 - 127.2 | Not Reported | 49.35 - 80.00 | Not Reported | [4] |
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, making them a versatile delivery system.
| Formulation Type | Cucurbitacin Analogue | Lipid Composition | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Unilamellar Vesicles | Cucurbitacin E | DPPC | Smaller than blank liposomes | Not Reported | 85 | Not Reported | [5] |
| Unilamellar Vesicles | Cucurbitacin E | DPPC/DPPE/DPPG/Cholesterol | Smaller than blank liposomes | Not Reported | >98 | Not Reported | [6] |
Key Signaling Pathways Modulated by Cucurbitacins
Cucurbitacins exert their anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, apoptosis, and metastasis. A primary target is the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is often constitutively activated in many cancers.[7] Inhibition of STAT3 signaling by cucurbitacins can lead to cell cycle arrest and induction of apoptosis.[5][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the preparation and characterization of this compound delivery systems, adapted from literature on similar compounds.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Stearic acid, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Soy lecithin)
-
Deionized water
Procedure:
-
Preparation of Phases:
-
Lipid Phase: Weigh and melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the predetermined amount of this compound in the molten lipid.
-
Aqueous Phase: Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.
-
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the pre-emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Transfer the resulting nanoemulsion to an ice bath and stir until cooled to room temperature, allowing the lipid to recrystallize and form solid nanoparticles.
-
Purification: Centrifuge or dialyze the SLN dispersion to remove any unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the SLN dispersion can be lyophilized with a suitable cryoprotectant (e.g., trehalose).
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method.[6]
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol (optional, for membrane stability)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
Procedure:
-
Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer (e.g., PBS) to the flask and hydrate the lipid film by gentle rotation above the lipid's phase transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion): To obtain smaller, unilamellar vesicles (LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.
Protocol 3: Quantification of Encapsulated this compound by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify this compound. A validated method is essential for determining encapsulation efficiency and drug loading.
Instrumentation and Conditions (Example):
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (potentially with 1% glacial acetic acid).[9]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm[9]
-
Injection Volume: 20 µL
Procedure:
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol) and inject them into the HPLC to generate a standard curve of peak area versus concentration.
-
Sample Preparation:
-
Total Drug Content: Take a known volume of the nanoparticle or liposome suspension and disrupt the carriers to release the drug. This can be done by adding a solvent like methanol or acetonitrile that dissolves both the drug and the lipid/polymer matrix.
-
Free Drug Content: Separate the nanoparticles/liposomes from the aqueous medium by ultracentrifugation or by using a centrifugal filter device. The supernatant/filtrate will contain the unencapsulated (free) drug.
-
-
Analysis: Inject the prepared samples into the HPLC system.
-
Calculations:
-
Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%): DL% = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
Experimental and Analytical Workflow
The development and evaluation of a novel delivery system for this compound follows a logical progression from formulation to in vivo testing.
References
- 1. Preparation, characterization, cellular uptake and evaluation in vivo of solid lipid nanoparticles loaded with cucurbitacin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Frontiers | Biomimetic Cucurbitacin B-Polydopamine Nanoparticles for Synergistic Chemo-Photothermal Therapy of Breast Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of liposomes incorporating cucurbitacin E, a natural cytotoxic triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphological and physicochemical characterization of liposomes loading cucurbitacin E, an anti-proliferative natural tetracyclic triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of cucurbitacin E in different varieties of melon (Cucumis melo L.) fruit through validated RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental validation of in silico molecular docking predictions for Cucurbitacin S
An objective analysis of computational docking predictions for Cucurbitacin S with supporting experimental data for related cucurbitacins, offering a framework for experimental validation.
This guide provides a comparative overview of the in silico molecular docking predictions related to cucurbitacins and the experimental data available for their validation, with a specific focus on this compound. Due to the limited availability of studies that directly validate in silico predictions for this compound with experimental results, this document establishes a comparative framework using data from closely related cucurbitacins. This approach aims to guide researchers, scientists, and drug development professionals in designing and interpreting experimental validations for this compound.
The guide summarizes quantitative data from both computational and experimental studies, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of the validation process.
Data Presentation: In Silico Predictions vs. Experimental Findings
For instance, in silico studies on Cucurbitacin D have predicted its binding affinity to crucial cancer-related proteins like PI3K and AKT1.[1][2] These predictions can be compared with the experimentally determined cytotoxic effects of various cucurbitacins on different cancer cell lines.
| Compound | Protein Target (In Silico) | Predicted Binding Energy (kcal/mol) | Cell Line | Experimental IC50 | Assay Type |
| Cucurbitacin D | PI3K | -2.57 | HepG2 | Dose-dependent cytotoxicity | MTT Assay |
| Cucurbitacin D | AKT1 | -10.46 | - | - | - |
| Cucurbitacin E | H-purine | -10.2 | AGS | 0.1 µg/mL | MTT Assay |
| Cucurbitacin E | - | - | HeLa | 42 µg/mL | Toxicity Analysis |
| Cucurbitacin E | - | - | Caco-2 | 85 µg/mL | Toxicity Analysis |
| Cucurbitacin I | - | - | AGS | 0.5 µg/mL | MTT Assay |
| Cucurbitacin B | Notch-1 | -6.8 | - | - | - |
| Cucurbitacin IIa | NOS2 | -9.75 | - | - | - |
| Cucurbitacin IIb | NOS2 | -9.57 | - | - | - |
| This compound | Not Available | Not Available | Gastric Cancer Lines | Antitumor efficacy at 10 µM | CCK8 Assay |
This table combines in silico data for Cucurbitacins D, E, B, IIa, and IIb with experimental cytotoxicity data for various cucurbitacins to provide a comparative context for the potential activity of this compound.
Experimental Protocols
To experimentally validate in silico predictions, a variety of assays can be employed. The following are detailed methodologies for key experiments.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., AGS, HepG2) in a 96-well plate at a density of 1x10⁴ cells/well and incubate to allow for attachment and growth to about 80% confluency.[3]
-
Compound Preparation and Treatment: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution. Further dilute with the cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 to 100 µM). Add the diluted compound to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4] The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and can be used to observe the effect of a compound on signaling pathways.
-
Cell Lysis: Treat cells with the compound of interest for a specified time, then wash with cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., phosphorylated Akt, STAT3). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system. The intensity of the bands can be quantified to determine the relative amount of the target protein.
Mandatory Visualizations
Signaling Pathway
Many cucurbitacins have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[5] An in silico prediction of this compound binding to a component of this pathway would suggest a similar mechanism of action.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Anti-Cancer Potency of Cucurbitacin D through PI3K and AKT1: A Molecular Docking Studies | Atlantis Press [atlantis-press.com]
- 3. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin L 2-O-β-Glucoside Demonstrates Apoptogenesis in Colon Adenocarcinoma Cells (HT-29): Involvement of Reactive Oxygen and Nitrogen Species Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility and Robustness of Cucurbitacin Research Findings: A Comparative Guide
While specific research on the reproducibility and robustness of Cucurbitacin S is limited, a broader analysis of the cucurbitacin family of compounds reveals consistent trends in their anticancer activities and mechanisms of action. This guide provides a comparative overview of the experimental findings for various cucurbitacins, offering insights into the overall reliability of research in this area and highlighting the signaling pathways central to their therapeutic potential.
Cucurbitacins, a group of tetracyclic triterpenoids primarily found in the Cucurbitaceae family of plants, have garnered significant attention for their potent anticancer properties.[1][2][3] Extensive research has demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a wide range of cancer types.[3][4][5] The primary mechanism underlying these effects is the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3, which is a key regulator of cancer cell survival and proliferation.[4][6][7] Additionally, cucurbitacins have been shown to modulate other critical signaling cascades, including the MAPK and PI3K/Akt/mTOR pathways.[4][8][9]
Comparative Analysis of Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of different cucurbitacins in various cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The consistency of these findings across multiple studies underscores the general reproducibility of the cytotoxic effects of cucurbitacins.
Table 1: IC50 Values of Cucurbitacin B in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | PC-3 | ~15 | [10] |
| Pancreatic Cancer | Panc-1 | <0.1 | [11] |
| Laryngeal Cancer | Hep-2 | Not specified | [4] |
| Breast Cancer | MDA-MB-231 | Not specified | [4] |
Table 2: IC50 Values of Cucurbitacin E in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Gastric Cancer | NCI-N87 | ~50 | [12] |
| Gastric Cancer | SNU-16 | ~75 | [12] |
| Gastric Cancer | MGC-803 | ~100 | [12] |
| Gastric Cancer | SGC-7901 | ~125 | [12] |
| Gastric Cancer | BGC-823 | ~150 | [12] |
Table 3: IC50 Values of Cucurbitacin I in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Gastric Cancer | HGC-27 | ~20 | [13] |
| Gastric Cancer | SGC-7901 | ~25 | [13] |
| Gastric Cancer | BGC-823 | ~30 | [13] |
| Gastric Cancer | MKN-45 | ~40 | [13] |
Key Signaling Pathways Targeted by Cucurbitacins
The anticancer effects of cucurbitacins are mediated through the modulation of several key signaling pathways. The following diagrams illustrate the primary mechanisms of action that have been consistently reported in the literature.
Figure 1: Inhibition of the JAK/STAT signaling pathway by cucurbitacins.
Cucurbitacins primarily exert their anticancer effects by inhibiting the phosphorylation of JAK2 and STAT3.[6][14] This prevents the translocation of STAT3 to the nucleus, thereby downregulating the transcription of genes involved in cell proliferation and survival, ultimately leading to apoptosis.[7]
Figure 2: Modulation of the MAPK signaling pathway by cucurbitacins.
Some studies have shown that cucurbitacins can also inhibit the epidermal growth factor receptor (EGFR), which is upstream of the MAPK pathway.[15] This leads to the downregulation of downstream effectors like ERK, which in turn suppresses cell proliferation and promotes apoptosis.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental methodologies are crucial. The following sections outline the typical protocols used in the cited research for assessing the effects of cucurbitacins.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the cucurbitacin compound or a vehicle control (e.g., DMSO) for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the cucurbitacin compound at the desired concentration and for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with the cucurbitacin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion and Future Directions
The available body of research on cucurbitacins consistently demonstrates their potent anticancer activities across a multitude of cancer cell lines. The primary mechanism of action, inhibition of the JAK/STAT pathway, is a recurring and well-supported finding, suggesting a high degree of reproducibility in this aspect of cucurbitacin research. The robustness of these findings is further supported by the observed effects across different experimental systems and by various research groups.
However, a significant gap exists in the literature concerning the specific reproducibility and robustness of this compound research. While it is likely to share the general mechanisms of other cucurbitacins, dedicated studies are necessary to confirm its specific activity profile and to establish a reliable and reproducible dataset for this particular compound. Future research should focus on direct comparative studies of different cucurbitacins, including this compound, under standardized experimental conditions. Such studies will be invaluable for validating their therapeutic potential and for guiding the development of novel cancer therapies based on these promising natural compounds.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. phcogrev.com [phcogrev.com]
- 6. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in research on the anticancer mechanism of the natural compound cucurbitacin from Cucurbitaceae plants: a review | PDF [slideshare.net]
- 9. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low nanomolar concentrations of Cucurbitacin-I induces G2/M phase arrest and apoptosis by perturbing redox homeostasis in gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcancer.org [jcancer.org]
- 15. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Cucurbitacin S
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of Cucurbitacin S in a laboratory setting. Given the high toxicity of the cucurbitacin family, adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination. The following procedures are based on available safety data for various cucurbitacins and established best practices for handling potent compounds.
I. Hazard Identification and Quantitative Data
Table 1: Acute Toxicity Data for Various Cucurbitacins
| Compound | Route of Administration | LD50 Value | Species |
| Cucurbitacin E | Oral | 340 mg/kg | Mouse |
| Cucurbitacin E | Intraperitoneal | 2 mg/kg | Mouse |
| Cucurbitacin A | Intraperitoneal | 1.2 mg/kg | Mouse |
| Cucurbitacin A | Intraperitoneal | 2.0 mg/kg | Rat |
| Cucurbitacin B | Intraperitoneal | 1.0 mg/kg | Mouse |
| Cucurbitacin C | Intraperitoneal | 6.8 mg/kg | Mouse |
Source: Safety Data Sheets for Cucurbitacin E and reports on Cucurbitacin toxicity.[3][4]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following PPE is mandatory for all personnel involved in procedures with this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Standard/Specification | Notes |
| Respiratory | Dust respirator or half-mask with P2 filters | EN 143 or equivalent | Required when handling powder or creating aerosols.[5][6] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene rubber) | EN 374 | Double gloving is recommended. Check for leaks before use.[1][7] |
| Eyes | Safety goggles with side shields or a face shield | EN 166 | Must be worn at all times in the laboratory.[1][5] |
| Body | Liquid-tight laboratory coat or disposable spray overall | EN ISO 27065 or EN 14605 | Must be fully buttoned.[5][7] |
| Feet | Closed-toe shoes | - | - |
III. Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood.[8]
- Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible. Have a spill kit prepared.
- Labeling: Clearly label all containers with the compound name and hazard pictograms (Acute Toxicity).[9]
2. Handling the Compound:
- Personal Protective Equipment: Don all required PPE as specified in Table 2 before entering the designated handling area.
- Weighing: If working with the powdered form, weigh the compound in a fume hood to prevent inhalation of dust particles.[8]
- Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
- Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling, even if gloves were worn.[3]
3. Post-Experiment Procedures:
- Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using a 10% caustic solution or another appropriate deactivating agent.[8]
- PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental harm and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[10]
- Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container. Label the container with "Hazardous Waste," the chemical name, and associated hazards.[9]
- Sharps: All sharps (needles, scalpels) must be disposed of in a designated sharps container.[9]
2. Waste Disposal:
- Institutional Guidelines: Follow all institutional and local regulations for the disposal of highly toxic chemical waste.[10]
- Waste Pickup: Arrange for the collection of hazardous waste by a certified disposal company. Do not dispose of this compound down the drain.[2][8]
V. Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 3: First Aid and Emergency Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[2][6] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material in a sealed container for disposal. Decontaminate the spill area.[8] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. static.mercateo.com [static.mercateo.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A Report of Cucurbitacin Poisonings in Humans – The Cucurbit Genetics Cooperative (CGC) [cucurbit.info]
- 5. bvl.bund.de [bvl.bund.de]
- 6. chemfaces.com [chemfaces.com]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. chemfaces.com [chemfaces.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
